SCR7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVCWPRIZJJRJ-LWRDCAMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417353-16-2 | |
| Record name | 1417353-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of SCR7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor that has garnered significant attention for its role in modulating DNA repair pathways. Initially identified as a potent inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, this compound has been investigated for its potential as an anticancer agent and as a tool to enhance the efficiency of CRISPR-Cas9-mediated gene editing.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Recent studies have brought to light a more complex activity profile for this compound, with evidence suggesting it may not be as selective for DNA Ligase IV as initially reported and that its active form in cells might be a cyclized derivative, this compound pyrazine.[5] This guide will delve into these nuances to provide a thorough understanding of this compound's biological activity.
Core Mechanism of Action
This compound functions primarily by interfering with the Non-Homologous End Joining (NHEJ) pathway, one of the major mechanisms for repairing DNA double-strand breaks (DSBs) in mammalian cells. The key target of this compound is DNA Ligase IV (LIG4), which, in complex with XRCC4, is responsible for the final ligation step of the broken DNA ends during NHEJ.
The proposed mechanism of action involves this compound binding to the DNA binding domain of DNA Ligase IV. This interaction is thought to prevent the proper association of DNA Ligase IV with the DNA ends, thereby inhibiting the ligation process. This leads to an accumulation of unrepaired DSBs within the cell.
The consequences of NHEJ inhibition by this compound are twofold:
-
Induction of Apoptosis in Cancer Cells: Cancer cells often rely heavily on the NHEJ pathway for survival due to their high proliferation rate and accumulation of DNA damage. By blocking this repair mechanism, this compound leads to a build-up of toxic DSBs, which can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This makes this compound a potential candidate for cancer therapy, both as a standalone agent and in combination with DNA-damaging treatments like radiotherapy and certain chemotherapies.
-
Enhancement of Homology-Directed Repair (HDR): In the context of gene editing technologies like CRISPR-Cas9, the cell's two major DSB repair pathways, NHEJ and Homology-Directed Repair (HDR), are in competition. NHEJ is often error-prone, leading to insertions and deletions (indels), while HDR is a more precise mechanism that can be exploited to insert specific genetic sequences. By inhibiting the predominant NHEJ pathway with this compound, the cellular machinery is more likely to utilize the HDR pathway, thereby increasing the efficiency of precise gene editing. It has been reported that this compound can increase the efficiency of HDR-mediated genome editing by up to 19-fold.
Controversy and Nuances
It is important to note that some studies have questioned the selectivity and potency of this compound. Research has indicated that this compound and its derivatives may also inhibit DNA Ligase I and DNA Ligase III, suggesting a broader specificity than initially thought. Furthermore, the chemical instability of this compound has been highlighted, with evidence suggesting that it can spontaneously cyclize to form this compound pyrazine, which may be the more stable and active compound within the cellular environment.
Quantitative Data
The following table summarizes the reported IC50 values of this compound and its derivatives in various cancer cell lines. This data provides a quantitative measure of the compound's cytotoxic efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF7 (Breast Cancer) | 40 | |
| This compound | A549 (Lung Cancer) | 34 | |
| This compound | HeLa (Cervical Cancer) | 44 | |
| This compound | T47D (Breast Cancer) | 8.5 | |
| This compound | A2780 (Ovarian Cancer) | 120 | |
| This compound | HT1080 (Fibrosarcoma) | 10 | |
| This compound | Nalm6 (Leukemia) | 50 | |
| This compound-G | - | Greater activity against DNA ligases I and III than DNA ligase IV | |
| This compound-R | - | Failed to inhibit DNA ligase IV-dependent V(D)J recombination |
Experimental Protocols
In Vitro DNA Ligase IV Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DNA Ligase IV.
Methodology:
-
Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-strand break (nick) or double-strand break is prepared.
-
Enzyme Reaction: Recombinant human DNA Ligase IV/XRCC4 complex is incubated with the DNA substrate in a suitable reaction buffer.
-
Inhibitor Treatment: Increasing concentrations of this compound (or this compound pyrazine) are added to the reaction mixtures. A DMSO control is included.
-
Ligation: The ligation reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a specified time.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of ligation (formation of a larger DNA product) is quantified by autoradiography or fluorescence imaging.
-
Data Interpretation: A decrease in the amount of ligated product in the presence of this compound indicates inhibition of DNA Ligase IV activity. The IC50 value can be calculated from a dose-response curve.
Cell-Based Non-Homologous End Joining (NHEJ) Reporter Assay
This assay measures the efficiency of NHEJ in living cells treated with this compound.
Methodology:
-
Reporter System: A cell line stably expressing a reporter plasmid is used. This plasmid typically contains a fluorescent protein gene (e.g., GFP) that is disrupted by a specific endonuclease recognition site (e.g., I-SceI). A second fluorescent protein (e.g., mCherry) can be used as a transfection control.
-
DSB Induction: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter gene.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound before, during, or after transfection with the endonuclease-expressing plasmid.
-
NHEJ Repair: The cellular NHEJ machinery repairs the DSB. Inaccurate repair by NHEJ can lead to small insertions or deletions that may or may not restore the reading frame of the fluorescent protein.
-
Analysis: The percentage of GFP-positive cells is quantified by flow cytometry.
-
Data Interpretation: A reduction in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of the NHEJ pathway.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by this compound in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound for various time points. A vehicle-treated control group is included.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
An increase in the percentage of Annexin V-positive cells in this compound-treated samples indicates the induction of apoptosis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Graphviz [graphviz.org]
- 4. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
SCR7 Compound: A Technical Guide to its Function and Pathways in DNA Repair and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7 is a small molecule inhibitor that has garnered significant attention for its role in targeting the Non-Homologous End Joining (NHEJ) DNA repair pathway. Initially identified as an anti-cancer agent, its mechanism of action revolves around the inhibition of DNA Ligase IV, a critical enzyme in the NHEJ cascade. This targeted inhibition leads to an accumulation of DNA double-strand breaks (DSBs), ultimately inducing apoptosis in cancer cells. Furthermore, this compound has emerged as a valuable tool in the field of genetic engineering, where it has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by suppressing the competing NHEJ pathway. This technical guide provides an in-depth overview of this compound's function, the signaling pathways it modulates, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair these breaks: the high-fidelity Homology-Directed Repair (HDR) and the more error-prone Non-Homologous End Joining (NHEJ). While HDR is restricted to the S and G2 phases of the cell cycle, NHEJ is active throughout. In many cancer types, there is an increased reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.
This compound was identified as an inhibitor of NHEJ by targeting DNA Ligase IV.[1][2] Its ability to sensitize cancer cells to radiation and chemotherapeutic agents has positioned it as a promising candidate for combination therapies.[3][4] Moreover, by transiently blocking NHEJ, this compound can shift the balance of DSB repair towards HDR, thereby increasing the efficiency of precise gene editing with tools like CRISPR-Cas9.[5]
It is important to note that there is some debate in the scientific literature regarding the selectivity and potency of this compound, with some studies suggesting it may also inhibit DNA Ligase III. Additionally, research has indicated that the unstable parent this compound compound can autocyclize and oxidize to form this compound-pyrazine, which is believed to be the more stable and active form of the molecule.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of DNA Ligase IV, the final enzymatic component of the classical NHEJ pathway. It is thought to bind to the DNA binding domain of Ligase IV, preventing its recruitment to the sites of DNA double-strand breaks. This disruption of the NHEJ pathway leads to an accumulation of unrepaired DSBs, which in turn triggers a DNA damage response (DDR). In cancer cells, this sustained DDR can activate apoptotic pathways, leading to programmed cell death.
The Non-Homologous End Joining (NHEJ) Pathway
The classical NHEJ pathway is a multi-step process involving several key proteins:
-
DSB Recognition: The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends.
-
Recruitment of DNA-PKcs: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by the Ku heterodimer to form the DNA-PK complex.
-
End Processing: The DNA ends are processed by nucleases, such as Artemis, and polymerases to create ligatable termini.
-
Ligation: The XRCC4/Ligase IV complex is recruited to the processed ends to perform the final ligation step, sealing the break.
This compound intervenes at the final ligation step by inhibiting the function of DNA Ligase IV.
Quantitative Data
The efficacy of this compound and its derivatives has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) of this compound/SCR7-pyrazine | Reference(s) |
| MCF7 | Breast Adenocarcinoma | 40 | |
| A549 | Lung Carcinoma | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Cancer | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | B-cell Precursor Leukemia | 50 | |
| Reh | Leukemia | Not specified | |
| CEM | Leukemia | Not specified | |
| N114 | Ligase IV-null | Not specified |
Table 1: IC50 values of this compound/SCR7-pyrazine in various cancer cell lines. Note: The specific form of this compound (parental or pyrazine) is not always distinguished in the literature, but this compound-pyrazine is often the commercially available and studied form.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound compound (or this compound-pyrazine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot Analysis for DNA Repair Proteins
This protocol is used to detect changes in the expression levels of key DNA repair proteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA repair proteins (e.g., γH2AX, DNA Ligase IV, Ku70/80) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
In Vitro NHEJ Assay
This cell-free assay measures the ability of nuclear extracts to perform NHEJ in the presence or absence of this compound.
Materials:
-
Nuclear protein extracts from the cell line of interest
-
Linearized plasmid DNA (e.g., pBluescript digested with a restriction enzyme)
-
NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
This compound compound
-
Proteinase K
-
Agarose gel
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a large culture of cells using established protocols.
-
Reaction Setup: Set up the NHEJ reaction by combining the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer. For the inhibitor group, add the desired concentration of this compound.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and treating with Proteinase K to digest the proteins.
-
Analysis of Products: Analyze the reaction products by agarose gel electrophoresis. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful end-joining.
-
Quantification: Quantify the intensity of the product bands to determine the efficiency of NHEJ.
Conclusion
This compound and its more stable derivative, this compound-pyrazine, are valuable chemical tools for studying and targeting the Non-Homologous End Joining pathway. Their ability to inhibit DNA Ligase IV has significant implications for cancer therapy, particularly in combination with DNA-damaging agents. Furthermore, their application in CRISPR-Cas9-mediated genome editing highlights their utility in basic research and potentially in future gene therapies. While questions regarding their precise selectivity remain, the existing body of evidence strongly supports their function as potent modulators of DNA repair. This guide provides a comprehensive overview for researchers and professionals seeking to utilize this compound in their work, from understanding its fundamental mechanisms to applying it in key experimental settings. Further research into the development of more potent and selective inhibitors of the NHEJ pathway, inspired by the pioneering work with this compound, holds great promise for advancing both cancer treatment and genetic engineering.
References
- 1. Development of a rapid, small-scale DNA repair assay for use on clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]
SCR7 as a DNA Ligase IV Inhibitor: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of SCR7 and its derivative, this compound pyrazine, which have been widely studied as inhibitors of DNA Ligase IV (LIG4), a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. This guide covers the mechanism of action, quantitative efficacy data, detailed experimental protocols, and the ongoing scientific debate regarding the compound's specificity and potency.
Introduction to DNA Double-Strand Break Repair and this compound
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to genomic instability, chromosomal rearrangements, or cell death.[1] Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) pathway, which is active primarily in the S and G2 phases of the cell cycle, and the faster but more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[2][3]
The classical NHEJ pathway is the predominant DSB repair mechanism in humans.[4] It involves the direct ligation of broken DNA ends and is essential for maintaining genomic stability and for processes like V(D)J recombination in the immune system.[2] A key enzyme in the final ligation step of this pathway is DNA Ligase IV (LIG4), which forms a complex with the XRCC4 protein to seal the phosphodiester backbone.
Given its central role in DNA repair, inhibiting LIG4 has become an attractive strategy in cancer therapy to sensitize tumor cells to DSB-inducing agents like radiotherapy and certain chemotherapies. This compound was identified as a small molecule inhibitor of NHEJ that was reported to function by targeting LIG4. It has also gained significant attention as a tool in CRISPR-Cas9 genome editing to enhance the efficiency of precise editing via the HR pathway by suppressing the competing NHEJ pathway.
However, the use and interpretation of data related to this compound are complicated by chemical instability and a significant scientific controversy regarding its specificity and potency as a LIG4 inhibitor.
The Non-Homologous End Joining (NHEJ) Pathway
The classical NHEJ pathway proceeds through several coordinated steps:
-
DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends, protecting them from degradation and serving as a scaffold for other NHEJ factors.
-
Recruitment and Synapsis: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by Ku to form the DNA-PK holoenzyme. This complex helps to bring the two DNA ends together in a process called synapsis.
-
End Processing: If the DNA ends are not compatible for direct ligation (e.g., they contain overhangs or damaged nucleotides), they are processed by nucleases and polymerases, such as Artemis.
-
Ligation: The final step is the ligation of the processed ends. This is catalyzed by the DNA Ligase IV/XRCC4 complex, which is stabilized by XLF. This complex seals the break, completing the repair process.
Mechanism of Action and Specificity of this compound
Proposed Inhibitory Mechanism
This compound is reported to inhibit DNA Ligase IV by interfering with its ability to bind to DNA. Unlike inhibitors that might target the ATP-binding site essential for the adenylation step of ligation, this compound appears to prevent the enzyme from engaging with its DNA substrate, thereby halting the final step of the NHEJ pathway. The accumulation of unrepaired DSBs subsequently triggers apoptosis in cancer cells.
The this compound Controversy: Stability and Specificity
Significant research has called the specificity and identity of this compound into question.
-
Chemical Instability: The originally described structure of this compound is unstable and can spontaneously cyclize and oxidize to form a more stable pyrazine derivative, often referred to as This compound pyrazine . It is now believed that this compound pyrazine is the active compound in many of the initial studies.
-
Lack of Specificity and Potency: A key study reported that various preparations of this compound and its derivatives were neither selective nor potent inhibitors of human DNA Ligase IV. Their findings suggested that the compounds exhibited greater inhibitory activity against DNA Ligase I and DNA Ligase III. Furthermore, in a cell-based assay for V(D)J recombination, which is strictly dependent on LIG4, this compound failed to show significant inhibition.
Despite this controversy, other studies maintain that the cyclized and oxidized forms of this compound do inhibit NHEJ in a LIG4-dependent manner and can potentiate the effects of radiation. This ongoing debate underscores the need for careful interpretation of results obtained using this compound and for the use of well-characterized batches of the compound, preferably this compound pyrazine.
Quantitative Data on this compound Efficacy
This compound pyrazine has been shown to decrease cell proliferation in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic effects, which are attributed to the accumulation of unrepaired DSBs.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF7 | Breast Cancer | 40 | |
| A549 | Lung Cancer | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Cancer | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | Leukemia | 50 |
Note: The data presented are for this compound or its active form, this compound pyrazine. Values can vary based on experimental conditions and the specific form of the compound used.
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to evaluate the efficacy and mechanism of DNA Ligase IV inhibitors like this compound.
In Vitro DNA Ligation Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA Ligase IV.
Objective: To quantify the inhibition of LIG4-mediated ligation of a DNA substrate in a cell-free system.
Materials:
-
Purified human DNA Ligase IV/XRCC4 complex
-
DNA substrate: A linearized plasmid or a synthetic oligonucleotide substrate with a single nick and compatible ends (e.g., cohesive or blunt). Often, one strand is radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.
-
10X Ligation Buffer: Typically 400-660 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 5 mM ATP.
-
This compound pyrazine (or inhibitor to be tested) dissolved in DMSO.
-
DMSO (vehicle control).
-
Stop Solution: EDTA and SDS.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 10X ligation buffer, DNA substrate, and nuclease-free water.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the desired concentrations of this compound pyrazine or DMSO (vehicle control) to the respective tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified LIG4/XRCC4 complex to each tube. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reactions for a specified time (e.g., 10 minutes to 2 hours) at the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Resolve the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.
-
Visualize the results via autoradiography (for ³²P labels) or fluorescence imaging.
-
Quantify the signal from the unligated substrate and the ligated product bands. The percentage of inhibition is calculated relative to the vehicle control.
-
Cell-Based NHEJ Reporter Assay
This assay measures the efficiency of NHEJ within living cells using a plasmid-based reporter system.
Objective: To assess the effect of an inhibitor on the NHEJ pathway in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
NHEJ reporter plasmid (e.g., a GFP-based plasmid like pEJ5-GFP, where NHEJ repair of a DSB restores the GFP coding sequence).
-
I-SceI endonuclease expression plasmid (to induce a site-specific DSB in the reporter).
-
Transfection control plasmid (e.g., expressing mCherry or DsRed).
-
Cell culture medium, FBS, and antibiotics.
-
Transfection reagent.
-
This compound pyrazine (or inhibitor to be tested).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve ~60-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NHEJ reporter plasmid, the I-SceI expression plasmid, and the transfection control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: Following transfection, add fresh media containing various concentrations of this compound pyrazine or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and expression of the reporter protein (GFP).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
First, gate on the population of cells that are positive for the transfection control (e.g., mCherry-positive) to ensure only successfully transfected cells are analyzed.
-
Within this population, quantify the percentage of GFP-positive cells.
-
The NHEJ efficiency is expressed as the ratio of GFP-positive cells to mCherry-positive cells. The effect of the inhibitor is determined by comparing this ratio in treated versus control cells.
-
Conclusion and Future Directions
This compound and its more stable derivative, this compound pyrazine, have been pivotal in studying the NHEJ pathway and have shown promise as adjuvants in cancer therapy and tools for genome editing. The proposed mechanism involves the direct inhibition of DNA Ligase IV, leading to an accumulation of DSBs and subsequent cell death.
However, the significant controversy surrounding the compound's specificity and potency cannot be overlooked. Reports indicating off-target effects on other DNA ligases necessitate caution in the interpretation of experimental data. Future research should focus on developing more potent and highly selective inhibitors of DNA Ligase IV. For professionals using this compound, it is critical to use the well-characterized this compound pyrazine form, include appropriate controls to test for off-target effects, and acknowledge the existing controversy when reporting results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 3. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and History of SCR7: A Technical Guide to a Controversial NHEJ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCR7, and its more stable derivative this compound pyrazine, have emerged as significant small molecules in the study of DNA repair, cancer therapeutics, and genome editing. Initially identified as a specific inhibitor of DNA Ligase IV, a critical component of the Non-Homologous End Joining (NHEJ) pathway, this compound has been utilized to sensitize cancer cells to DNA-damaging agents and to enhance the efficiency of Homology-Directed Repair (HDR) in CRISPR-Cas9 applications. However, its history is marked by controversy regarding its precise structure, stability, and specificity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.
Discovery and Historical Context
This compound was first reported in a 2012 publication by Srivastava et al. as a novel inhibitor of Non-Homologous End Joining (NHEJ), a major pathway for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2] The molecule was identified through a structure-based approach targeting the DNA binding domain of DNA Ligase IV, a key enzyme in the NHEJ pathway.[1] The initial study demonstrated that this compound could block DNA Ligase IV-mediated end joining, leading to an accumulation of DSBs and subsequent apoptosis in cancer cells.[1][2] Furthermore, the study showed that this compound could impede tumor progression in mouse models, suggesting its potential as a cancer therapeutic agent.
Subsequent research highlighted another significant application of this compound: enhancing the efficiency of precise genome editing with the CRISPR-Cas9 system. By inhibiting the error-prone NHEJ pathway, this compound was shown to favor the more precise Homology-Directed Repair (HDR) pathway, increasing the frequency of successful gene editing events by up to 19-fold.
However, the initial excitement surrounding this compound was later tempered by reports questioning its selectivity and even its chemical structure. Some studies suggested that this compound is not a potent or selective inhibitor of human DNA Ligase IV and that the originally published synthesis method was flawed. It was discovered that this compound is unstable and can spontaneously cyclize and oxidize to form a more stable compound, this compound pyrazine, which is often the active molecule in commercial preparations. While this compound pyrazine does inhibit DNA ligases, its specificity for Ligase IV over other ligases, such as Ligase I and III, has been a subject of debate. Despite these controversies, this compound and its derivatives continue to be widely used as valuable tools to study DNA repair and to improve gene editing outcomes.
Mechanism of Action
This compound and its derivatives function by inhibiting the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. The canonical NHEJ pathway is a multi-step process involving several key proteins.
The Non-Homologous End Joining (NHEJ) Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
The key steps in the NHEJ pathway are:
-
Break Recognition: The Ku70/80 heterodimer recognizes and binds to the broken DNA ends.
-
Complex Assembly: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited by Ku70/80, forming the DNA-PK complex. This complex then recruits the XRCC4-DNA Ligase IV complex.
-
End Processing (if necessary): For incompatible DNA ends, other enzymes may be recruited to process the ends before ligation.
-
Ligation: The DNA Ligase IV, in complex with XRCC4, ligates the two DNA ends, completing the repair process.
This compound is reported to inhibit this pathway by binding to the DNA binding domain of DNA Ligase IV, thereby preventing it from efficiently joining the DNA ends. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells. In the context of CRISPR-Cas9 gene editing, the inhibition of NHEJ by this compound shifts the balance of DSB repair towards the alternative, more precise Homology-Directed Repair (HDR) pathway, which utilizes a template to repair the break.
Quantitative Data
The efficacy of this compound and its derivatives has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of this compound/SCR7 Pyrazine
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF7 | Breast Adenocarcinoma | 40 | |
| A549 | Lung Carcinoma | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Cancer | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | B-cell Leukemia | 50 |
Table 2: Enhancement of CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) by this compound
| Cell Line/System | Fold Increase in HDR Efficiency | Citation(s) |
| Mammalian cell lines | Up to 19-fold | |
| Human cancer cells | 3-fold | |
| HEK293T cells | 1.7-fold | |
| A549 cells | ~3-fold | |
| MelJuSo cells | Up to 19-fold | |
| Murine bone marrow-derived dendritic cells | ~13-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro DNA End-Joining Assay
This assay assesses the ability of a compound to inhibit the ligation of DNA double-strand breaks in a cell-free system.
Materials:
-
Radiolabeled (e.g., 32P) double-stranded DNA oligonucleotides with defined ends (e.g., blunt or cohesive).
-
Cell-free extracts (e.g., from HeLa cells or testicular tissue) or purified DNA Ligase IV/XRCC4 complex.
-
This compound or this compound pyrazine dissolved in DMSO.
-
5x End-joining reaction buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 50 mM DTT, 5 mM ATP.
-
Proteinase K.
-
Loading dye (e.g., formamide-based).
-
Denaturing polyacrylamide gel (e.g., 8-12%).
-
Phosphorimager system.
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5x end-joining reaction buffer.
-
100-200 ng of cell-free extract or an appropriate amount of purified Ligase IV/XRCC4.
-
Desired concentration of this compound (or DMSO for control).
-
~10-20 fmol of 32P-labeled DNA substrate.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA and 1 µL of 10 mg/mL Proteinase K. Incubate at 55°C for 30 minutes.
-
Add an equal volume of loading dye to each sample.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of monomer and ligated products (dimers, trimers, etc.) is achieved.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the bands using a phosphorimager. The percentage of end-joining is calculated as the intensity of the ligated product bands divided by the total intensity of all bands in the lane.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates.
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound or this compound pyrazine stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for this compound Discovery and Validation
Caption: A typical experimental workflow for the discovery and validation of an NHEJ inhibitor like this compound.
Logical Relationship of this compound Forms and Activity
Caption: The relationship between the different forms of this compound and their biological activities.
Conclusion
This compound and its more stable form, this compound pyrazine, have proven to be invaluable chemical tools for dissecting the intricacies of DNA repair and for advancing the field of genome editing. While the initial reports on its specificity have been challenged, its ability to inhibit the NHEJ pathway and promote HDR is well-documented. For researchers, scientists, and drug development professionals, a thorough understanding of its history, mechanism of action, and the nuances of its various forms is crucial for its effective application in the laboratory and for the potential development of more potent and specific inhibitors of the NHEJ pathway for therapeutic purposes. This guide provides a comprehensive foundation for such an understanding, consolidating key data and methodologies to facilitate future research and development in this exciting area.
References
SCR7 Pyrazine vs. SCR7: A Technical Guide to a Key NHEJ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of cancer biology and gene editing, the modulation of DNA repair pathways is a critical area of investigation. The non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), is a key therapeutic target. Small molecule inhibitors of NHEJ have shown promise in sensitizing cancer cells to therapy and in enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing. Among these inhibitors, SCR7 has gained significant attention. However, a crucial distinction exists between this compound and its more stable, active derivative, this compound pyrazine. This technical guide provides an in-depth exploration of the chemical structures, mechanisms of action, and experimental applications of these compounds, with a focus on providing practical information for researchers.
Chemical Structure and Relationship
Initially, this compound was identified as a potent inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. Subsequent research, however, revealed that the originally reported structure of this compound is unstable.[1] This parent compound undergoes autocyclization and oxidation to form the more stable and biologically active molecule, this compound pyrazine.[1] It is now understood that commercially available "this compound" is often, in fact, this compound pyrazine.
Table 1: Chemical Properties of this compound and this compound Pyrazine
| Property | This compound (Hypothesized Structure) | This compound Pyrazine (Active Form) |
| Chemical Name | 5,6-bis(benzylideneamino)-2-mercaptopyrimidin-4-ol | 6,7-diphenyl-2-thioxo-1,2,3,4-tetrahydropteridin-4-one |
| Molecular Formula | C₁₈H₁₄N₄OS | C₁₈H₁₂N₄OS |
| Molecular Weight | 334.40 g/mol | 332.38 g/mol |
| Chemical Structure | (Structure not consistently available due to instability) |
|
Mechanism of Action: Inhibition of Non-Homologous End Joining
This compound pyrazine functions as an inhibitor of the NHEJ pathway by targeting DNA Ligase IV, the enzyme responsible for the final ligation step of DSB repair. By interfering with the DNA binding activity of DNA Ligase IV, this compound pyrazine prevents the sealing of broken DNA ends. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells and shift the balance of DNA repair towards the alternative HDR pathway.
Signaling Pathway of NHEJ Inhibition by this compound Pyrazine
Caption: Inhibition of the Non-Homologous End Joining (NHEJ) pathway by this compound Pyrazine.
Selectivity of this compound Pyrazine
While initially reported as a specific inhibitor of DNA Ligase IV, subsequent studies have suggested that this compound pyrazine may also inhibit other DNA ligases, such as DNA Ligase I and DNA Ligase III, albeit with lower potency. This broader activity should be considered when interpreting experimental results.
Quantitative Data
The inhibitory effects of this compound pyrazine have been quantified in various cancer cell lines.
Table 2: IC₅₀ Values of this compound Pyrazine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF7 | Breast Adenocarcinoma | 40 |
| A549 | Lung Carcinoma | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B-cell Precursor Leukemia | 50 |
Experimental Protocols
Synthesis of this compound Pyrazine
A common method for synthesizing this compound pyrazine involves the reaction of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzaldehyde. A detailed protocol for a water-soluble sodium salt derivative has also been published.
Workflow for Synthesis of a Water-Soluble this compound Pyrazine Derivative
Caption: General workflow for the synthesis of a water-soluble derivative of this compound Pyrazine.
In Vitro DNA Ligase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound pyrazine on the activity of purified DNA ligases.
Methodology:
-
Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-strand nick is prepared by annealing two complementary oligonucleotides.
-
Reaction Mixture: Purified human DNA Ligase I, III, or IV/XRCC4 complex is incubated with the DNA substrate in a suitable ligation buffer.
-
Inhibitor Addition: Serial dilutions of this compound pyrazine (typically dissolved in DMSO) are added to the reaction mixtures. A vehicle control (DMSO) is also included.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for ligation.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged using a phosphorimager or fluorescence scanner.
-
Quantification: The percentage of ligated product is quantified, and IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based NHEJ Reporter Assay
GFP-based reporter assays are commonly used to measure the efficiency of NHEJ in living cells.
Methodology:
-
Cell Line: A cell line stably expressing a GFP-based NHEJ reporter plasmid is used. This plasmid typically contains a GFP gene disrupted by an intervening sequence flanked by recognition sites for a rare-cutting endonuclease (e.g., I-SceI).
-
Transfection: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs within the reporter construct.
-
Treatment: The cells are treated with various concentrations of this compound pyrazine or a vehicle control.
-
Incubation: The cells are incubated for 48-72 hours to allow for DNA repair.
-
Flow Cytometry: The percentage of GFP-positive cells is determined by flow cytometry. A decrease in the percentage of GFP-positive cells in the this compound pyrazine-treated samples compared to the control indicates inhibition of NHEJ.
Quantification of HDR Enhancement
The ability of this compound pyrazine to enhance HDR is often assessed in the context of CRISPR-Cas9 mediated gene editing.
Methodology:
-
Cell Transfection: Cells are co-transfected with a plasmid encoding Cas9, a guide RNA (gRNA) targeting a specific genomic locus, and a donor DNA template containing a reporter gene (e.g., a fluorescent protein) flanked by homology arms.
-
Treatment: The transfected cells are treated with this compound pyrazine or a vehicle control.
-
Analysis: After 48-72 hours, the efficiency of HDR is quantified. This can be done by:
-
Flow Cytometry: Measuring the percentage of cells expressing the reporter gene.
-
Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR): Quantifying the number of integrated donor templates.
-
Next-Generation Sequencing (NGS): Analyzing the frequency of precise integration at the target locus.
-
Western Blot Analysis of DNA Damage Response
Western blotting can be used to detect the activation of DNA damage response (DDR) pathways following treatment with this compound pyrazine.
Methodology:
-
Cell Lysis: Cells treated with this compound pyrazine are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key DDR proteins, such as phosphorylated ATM (p-ATM), phosphorylated H2AX (γH2AX), and p53.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of this compound pyrazine in vivo.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with this compound pyrazine (e.g., 10 mg/kg, intraperitoneal or intramuscular injection) or a vehicle control according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Experimental Workflow for an In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo efficacy of this compound Pyrazine.
Conclusion
The distinction between this compound and this compound pyrazine is critical for researchers working with NHEJ inhibitors. This compound pyrazine is the stable, active compound that inhibits DNA Ligase IV and has demonstrated significant potential as both an anti-cancer agent and a tool for enhancing the precision of CRISPR-mediated gene editing. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols to aid in the design and execution of future research in this exciting field. Careful consideration of its selectivity and the use of appropriate experimental controls are essential for obtaining robust and reproducible results.
References
The Biological Activity of SCR7 and Its Derivatives: A Technical Guide
SCR7 is a small molecule inhibitor that has garnered significant attention in cancer research and genome engineering.[1][2] Initially identified for its anti-cancer properties, this compound primarily functions by inhibiting DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1][2][3] By disrupting this repair pathway, this compound can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Furthermore, its ability to suppress NHEJ has been exploited to enhance the efficiency of precise genome editing via the alternative Homology-Directed Repair (HDR) pathway in conjunction with CRISPR-Cas9 systems.
This guide provides an in-depth analysis of the biological activities of various forms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms.
Mechanism of Action: Inhibition of Non-Homologous End Joining
The classical Non-Homologous End Joining (c-NHEJ) pathway is the primary repair mechanism for DNA double-strand breaks throughout the cell cycle. It involves a series of coordinated steps executed by a group of core proteins. This compound intervenes at the final step of this process. It binds to the DNA-binding domain of DNA Ligase IV, preventing it from sealing the phosphodiester backbone and completing the repair. This inhibition leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.
The Different Forms of this compound
The parent this compound molecule is known to be unstable and can undergo structural changes, leading to different forms with distinct biological properties. Understanding these variations is crucial for interpreting experimental results and for therapeutic development.
-
Parental this compound: The originally described molecule. It is unstable and can auto-cyclize.
-
Cyclized this compound: A stable, cyclized form of the parent molecule with the same molecular weight and formula (C18H14N4OS). It demonstrates robust, Ligase IV-dependent inhibition of NHEJ.
-
This compound-pyrazine: The oxidized form of this compound, with a different molecular weight (332.07) and formula (C18H12N4OS). While it inhibits NHEJ, it shows less specificity for Ligase IV at higher concentrations and exhibits some pan-ligase activity.
-
Water-Soluble this compound (WS-SCR7): A sodium salt version of this compound synthesized to improve solubility and bioavailability. WS-SCR7 maintains Ligase IV-dependent NHEJ inhibition, with a lesser effect on Ligase III at higher concentrations and no observed effect on Ligase I.
-
Water-Soluble this compound-pyrazine (Na-SCR7-P): A water-soluble salt of the pyrazine form. This version acts as a pan-ligase inhibitor, blocking all three human DNA ligases, making it a potential broad-spectrum agent for cancer therapy.
Quantitative Data on Biological Activity
The efficacy of this compound and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Cancer Type | This compound Form | IC50 (µM) | Citation(s) |
| MCF7 | Breast Adenocarcinoma | This compound-pyrazine | 40 | |
| A549 | Lung Carcinoma | This compound-pyrazine | 34 | |
| HeLa | Cervical Cancer | This compound-pyrazine | 44 | |
| T47D | Breast Ductal Carcinoma | This compound-pyrazine | 8.5 | |
| A2780 | Ovarian Carcinoma | This compound-pyrazine | 120 | |
| HT1080 | Fibrosarcoma | This compound-pyrazine | 10 | |
| Nalm6 | B cell leukemia | This compound-pyrazine | 50 | |
| HeLa | Cervical Cancer | WS-SCR7 | 34 | |
| Molt4 | T-cell leukemia | WS-SCR7 | ~90 |
Note: Many commercially available sources of "this compound" have been identified as this compound-pyrazine. The data presented here as this compound-pyrazine is often reported as this compound in the literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
In Vitro DNA End-Joining Assay
This assay directly measures the ability of this compound to inhibit DNA ligation by cell extracts or purified ligases.
Methodology:
-
Substrate Preparation: A double-stranded DNA substrate with a 5' radiolabel (e.g., ³²P) is prepared.
-
Reaction Mixture: Prepare a reaction mix containing cell-free extract (e.g., from rat testes) or purified Ligase IV/XRCC4 complex, the radiolabeled DNA substrate, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound form (e.g., 50, 100, 200, 400 µM) or a vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions for a defined period (e.g., 2 hours) at an optimal temperature (e.g., 25°C).
-
Product Resolution: Stop the reaction and resolve the DNA products on a denaturing polyacrylamide gel (e.g., 8% PAGE).
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen. The signal from ligated multimers versus the monomeric substrate is detected using a PhosphorImager and quantified with software like Multi Gauge. The percentage of inhibition is calculated relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound form (e.g., 10, 50, 100, 250 µM) for a specified duration (e.g., 24 or 48 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.
Enhancement of CRISPR-Cas9 Mediated HDR
This protocol assesses the ability of this compound to increase the efficiency of precise gene editing.
Methodology:
-
Cell Culture: Culture the target cell line (e.g., HEK293T) to be edited.
-
Transfection: Co-transfect the cells with three components:
-
A plasmid expressing Cas9 nuclease.
-
A plasmid expressing a single guide RNA (sgRNA) targeting the desired genomic locus.
-
A donor DNA template containing the desired genetic modification flanked by homology arms.
-
-
This compound Treatment: Simultaneously with or shortly after transfection, treat the cells with an optimized concentration of this compound (e.g., 1 µM). The timing and concentration may need to be optimized for different cell types.
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA.
-
PCR and Analysis: Amplify the targeted genomic region using PCR. The efficiency of HDR can be determined by:
-
Restriction Fragment Length Polymorphism (RFLP): If the edit introduces a new restriction site, digest the PCR product and analyze the fragment sizes by gel electrophoresis.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR amplicons to quantify the proportion of alleles that have been correctly edited via HDR versus those repaired by NHEJ (indels).
-
Conclusion
This compound and its various forms are powerful tools for both cancer therapy and biochemical research. The parent molecule's instability has led to the characterization of several derivatives, each with a unique activity profile. The cyclized and water-soluble forms of this compound tend to be more specific for DNA Ligase IV, while the oxidized pyrazine forms exhibit broader pan-ligase inhibitory effects. This distinction is critical for their application: Ligase IV-specific inhibitors are valuable for precisely enhancing HDR in gene editing, whereas pan-ligase inhibitors may offer a more potent cytotoxic effect in cancer treatment by disrupting multiple DNA repair and replication processes. Future research will likely focus on developing new derivatives with improved specificity, bioavailability, and reduced off-target effects to fully realize the therapeutic potential of inhibiting DNA repair pathways.
References
- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining | CoLab [colab.ws]
- 3. stemcell.com [stemcell.com]
Water-Soluble SCR7 Derivatives: A Technical Guide for Researchers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the application of water-soluble SCR7 derivatives. This compound is a notable inhibitor of DNA Ligase IV, a critical component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. Its ability to block NHEJ has significant implications for cancer therapy and enhancing the efficiency of CRISPR-Cas9 mediated genome editing. However, the poor water solubility of this compound limits its clinical and broader research applications. This guide provides a comprehensive overview of water-soluble this compound derivatives, including their synthesis, mechanism of action, and relevant experimental protocols.
Introduction to this compound and the Need for Water-Soluble Derivatives
This compound is a small molecule that specifically inhibits DNA Ligase IV, thereby blocking the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1] This inhibition leads to an accumulation of DSBs in cancer cells, triggering apoptosis.[2] Furthermore, by suppressing the error-prone NHEJ pathway, this compound can enhance the efficiency of precise genome editing through the Homology-Directed Repair (HDR) pathway when used in conjunction with CRISPR-Cas9 systems.[1]
A significant challenge with this compound is its high hydrophobicity, making it insoluble in water and soluble only in organic solvents like DMSO.[3][4] This poor solubility is a major obstacle for its clinical development and can complicate its use in various research settings. To address this limitation, water-soluble derivatives of this compound have been synthesized, primarily by creating sodium salts of this compound and its more stable cyclized form, this compound-pyrazine. These derivatives, referred to as WS-SCR7 and Na-SCR7-P, exhibit improved solubility while retaining their biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its water-soluble derivatives.
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility |
| This compound | Water | Insoluble |
| DMSO | 66 mg/mL (198.56 mM) | |
| Ethanol | 23 mg/mL | |
| WS-SCR7 (Sodium Salt) | Water | Soluble (qualitative) |
| Na-SCR7-P (Sodium Salt of this compound-Pyrazine) | Water | Soluble (qualitative) |
| This compound-Pyrazine | DMSO | Up to 100 mM |
| Ethanol | Up to 20 mM |
Table 2: IC50 Values of this compound and Water-Soluble Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7 (Breast Cancer) | 40 |
| A549 (Lung Cancer) | 34 | |
| HeLa (Cervical Cancer) | 44 | |
| T47D (Breast Cancer) | 8.5 | |
| A2780 (Ovarian Cancer) | 120 | |
| HT1080 (Fibrosarcoma) | 10 | |
| Nalm6 (Leukemia) | 50 | |
| WS-SCR7 | HeLa (Cervical Cancer) | ~34 |
| CEM (Leukemia) | >250 | |
| Nalm6 (Leukemia) | ~100 | |
| Molt4 (Leukemia) | ~180 | |
| MCF7 (Breast Cancer) | >250 |
Signaling Pathways
The primary mechanism of action of this compound and its derivatives is the inhibition of the NHEJ pathway, which leads to the induction of apoptosis in cells with a high burden of DNA damage, such as cancer cells.
Non-Homologous End Joining (NHEJ) Pathway Inhibition
The diagram below illustrates the key steps in the NHEJ pathway and the point of inhibition by this compound.
Induction of Apoptosis
By inhibiting DNA repair, this compound derivatives lead to an accumulation of DNA damage, which in turn activates the intrinsic pathway of apoptosis.
References
Methodological & Application
Application Notes and Protocols for Increasing CRISPR HDR Efficiency with SCR7
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. A key application of this technology is the introduction of specific genetic changes through Homology-Directed Repair (HDR), a natural DNA repair mechanism. However, the efficiency of HDR is often limited by the competing and more dominant Non-Homologous End Joining (NHEJ) pathway.[1][2][3] To enhance the frequency of precise gene editing events, various strategies have been developed to bias the DNA repair process towards HDR. One such strategy involves the use of the small molecule SCR7.
This compound is an inhibitor of DNA Ligase IV, a critical enzyme in the NHEJ pathway.[4][5] By blocking DNA Ligase IV, this compound effectively suppresses NHEJ, thereby increasing the relative efficiency of the HDR pathway for repairing CRISPR-Cas9 induced double-strand breaks (DSBs). This application note provides a detailed overview of this compound, its mechanism of action, and protocols for its use to increase CRISPR-mediated HDR efficiency.
Mechanism of Action of this compound
Upon the creation of a double-strand break by the Cas9 nuclease, the cell's DNA repair machinery is activated. Two major pathways are involved:
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most mammalian cells. It is a rapid but error-prone process that often results in small insertions or deletions (indels) at the break site. A key enzyme in this pathway is DNA Ligase IV, which is responsible for ligating the broken DNA ends.
-
Homology-Directed Repair (HDR): This is a more precise repair mechanism that uses a homologous DNA template to accurately repair the break. This pathway is essential for introducing specific nucleotide changes or inserting new genetic sequences.
This compound functions by specifically inhibiting the activity of DNA Ligase IV. By doing so, it stalls the NHEJ pathway, giving the HDR pathway a greater opportunity to repair the DNA break using the provided donor template. This shift in the balance between the two repair pathways leads to a significant increase in the efficiency of precise gene editing.
Quantitative Data on this compound-Mediated HDR Enhancement
The effectiveness of this compound in increasing HDR efficiency has been demonstrated across various cell types and experimental conditions. The following table summarizes quantitative data from several studies.
| Cell Type | Fold Increase in HDR Efficiency | This compound Concentration | Reference(s) |
| Human Cancer Cells | ~3-fold | Not specified | |
| Mammalian Cells & Mouse Embryos | Up to 19-fold | Not specified | |
| HEK293T Cells | ~1.5 to 1.8-fold | 1 µM | |
| MCF-7 and HCT-116 Cells | ~3-fold | Not specified | |
| Porcine Fetal Fibroblasts | ~2-fold | Not specified | |
| A549 Cells | ~3-fold | 0.01 µM | |
| MelJuSo Cells | Up to 19-fold | 1 µM | |
| Murine Dendritic Cells (DC2.4) | ~13-fold | 1 µM | |
| Mouse Embryos | ~10-fold | 1 µM (final) | |
| Rat Embryos | 46% increase | Not specified |
Note: The reported fold-increase can vary depending on the specific gene locus, cell type, donor template design, and other experimental parameters.
Experimental Protocols
This section provides a detailed protocol for using this compound to enhance CRISPR-mediated HDR in mammalian cells.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 expression vector (or RNP complex)
-
Guide RNA (gRNA) targeting the desired genomic locus
-
Donor DNA template with homology arms
-
Transfection reagent (e.g., Lipofectamine, electroporation buffer)
-
This compound (MedChemExpress HY-15743 or similar)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sequencing reagents
Experimental Workflow
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
-
This compound is typically soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in high-quality, sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Culture and Transfection
-
Culture your mammalian cell line under standard conditions.
-
On the day of transfection, ensure the cells are healthy and at the appropriate confluency (typically 50-80%).
-
Prepare the transfection complex containing the CRISPR-Cas9 plasmid (or RNP), gRNA, and the HDR donor template according to the manufacturer's protocol for your chosen transfection reagent.
3. This compound Treatment
-
The optimal concentration of this compound can be cell-type dependent and may require some optimization. A common starting concentration is 1 µM. A range of 0.1 µM to 20 µM has been explored in different cell lines.
-
Timing of Addition: this compound can be added to the cell culture medium simultaneously with the transfection mix or a few hours (e.g., 4-8 hours) post-transfection.
-
Dilute the this compound stock solution directly into the complete culture medium to the desired final concentration.
-
For adherent cells, replace the old medium with the this compound-containing medium after the transfection incubation period (if required by the transfection protocol). For suspension cells, add the diluted this compound directly to the culture.
4. Incubation and Cell Viability Assessment
-
Incubate the cells for 48-72 hours post-transfection to allow for gene editing to occur.
-
Toxicity Consideration: High concentrations of this compound can be toxic to some cell lines and may induce apoptosis. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. This can be assessed using methods like MTT assay or Trypan Blue exclusion.
5. Analysis of HDR Efficiency
-
After the incubation period, harvest the cells and extract genomic DNA using a commercial kit.
-
Amplify the targeted genomic region by PCR using primers that flank the modification site.
-
The efficiency of HDR can be assessed by several methods:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired modification introduces or removes a restriction enzyme site, the PCR product can be digested, and the resulting fragments analyzed by gel electrophoresis.
-
Sanger Sequencing: The PCR product can be sequenced to confirm the precise insertion, deletion, or substitution of nucleotides. For a population of cells, the relative peak heights in the chromatogram can provide an estimate of HDR efficiency.
-
Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, the amplified region can be subjected to deep sequencing to determine the frequency of different repair outcomes (HDR, NHEJ, and unmodified).
-
Considerations and Troubleshooting
-
Off-Target Effects: While this compound is intended to enhance on-target HDR, it is important to assess for potential off-target effects of the CRISPR-Cas9 system. Computational tools can be used to predict potential off-target sites, which can then be experimentally validated by sequencing.
-
Cell Cycle: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing the cell population in these phases, in combination with this compound treatment, may further enhance HDR efficiency.
-
This compound Stability: this compound can be unstable in its free form and may cyclize into a more stable pyrazine form. Ensure you are using a high-quality source of the compound. A water-soluble version of this compound has also been developed to improve its permeability and ease of use.
-
Contradictory Reports: It is important to note that while many studies report a significant increase in HDR with this compound, some have observed only a modest or no effect. The efficacy of this compound can be highly context-dependent, varying with cell type, the specific genomic locus, and the overall experimental setup.
Conclusion
This compound presents a valuable and straightforward tool for researchers looking to increase the efficiency of CRISPR-mediated HDR. By inhibiting the competing NHEJ pathway, this compound can significantly improve the rates of precise gene editing. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this compound in your genome editing experiments. As with any new technique, optimization of parameters such as this compound concentration and treatment timing for your specific experimental system is crucial for achieving the best results.
References
SCR7 Protocol for Enhanced Homology-Directed Repair in Mammalian Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. By inhibiting this pathway, this compound effectively shifts the balance of DSB repair towards the Homology-Directed Repair (HDR) pathway. This characteristic makes this compound a valuable tool for increasing the efficiency of precise gene editing when used in conjunction with technologies like CRISPR-Cas9, which induce targeted DSBs.[1][2] Applications of this compound extend to cancer research, where it can enhance the efficacy of DNA-damaging therapies by preventing cancer cells from repairing induced DNA breaks. It is important to note that the active form of the compound is often referred to as this compound pyrazine, which is a stable, auto-cyclized form of this compound.
Mechanism of Action
This compound functions by targeting the DNA binding domain of DNA Ligase IV, thereby preventing its recruitment to the sites of DNA double-strand breaks. This inhibition hinders the final ligation step of the NHEJ pathway. Consequently, the cell is more likely to utilize the alternative HDR pathway to repair the DSB, which can be exploited to integrate a specific DNA template for precise genome editing.
Signaling Pathway
The Non-Homologous End Joining (NHEJ) pathway is a complex process involving several key proteins. The inhibition of this pathway by this compound at the level of DNA Ligase IV is a critical intervention for enhancing HDR.
References
Application Notes and Protocols for SCR7 in Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SCR7, a selective inhibitor of DNA Ligase IV, to enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated gene editing. By transiently suppressing the competing Non-Homologous End Joining (NHEJ) pathway, this compound can significantly increase the frequency of precise gene editing events.
Mechanism of Action
This compound functions by binding to the DNA binding domain of DNA Ligase IV, a critical enzyme in the final ligation step of the NHEJ pathway.[1][2] This inhibition effectively blocks the repair of double-strand breaks (DSBs) by the error-prone NHEJ pathway, thereby promoting the cell's reliance on the more precise HDR pathway for repair when a donor template is provided.[2][3] This shift in the balance between these two major DSB repair pathways can lead to a significant increase in the efficiency of targeted gene insertions, deletions, or modifications.[4]
Optimal Concentration of this compound
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific gene editing application. It is crucial to determine the optimal concentration for each experimental system to maximize HDR enhancement while minimizing cytotoxicity.
Summary of Effective this compound Concentrations and HDR Enhancement
| Cell Type/Model System | Effective Concentration | Fold Increase in HDR | Reference |
| Human Embryonic Kidney (HEK293T) cells | Not specified | 1.7-fold | |
| Human Embryonic Kidney (HEK293T) cells | Not specified | 1.8-fold | |
| Human Embryonic Kidney (HEK293) cells | Not specified | 5-fold | |
| Porcine Fetal Fibroblasts | Not specified | 2 to 3-fold | |
| Cancer cell lines | Not specified | 2 to 3-fold | |
| Mammalian cell lines | Not specified | 2 to 19-fold | |
| Mouse embryos | Not specified | up to 19-fold | |
| Human cancer cells (MCF-7, HCT-116) | 10 µM | ~3-fold | |
| Rat zygotes | 1 µM | Significant increase | |
| Human ES cells | 0.1 µM to 20 µM (tested range) | Not specified |
Cytotoxicity of this compound
While effective in enhancing HDR, this compound can exhibit cytotoxicity at higher concentrations. It is recommended to perform a dose-response curve to determine the IC50 value in the specific cell line of interest.
| Cell Line | IC50 (µM) | Reference |
| HeLa | 34 | |
| CEM | >250 | |
| Nalm6 | >250 | |
| Molt4 | >250 | |
| MCF7 | 40 | |
| A549 | 34 | |
| T47D | 8.5 | |
| A2780 | 120 | |
| HT1080 | 10 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your gene editing experiment (e.g., 24-72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 value and determine the highest concentration that does not significantly impact cell viability for use in subsequent gene editing experiments.
Protocol 2: Enhancing CRISPR-Cas9 Mediated HDR with this compound
-
Cell Transfection/Transduction: Deliver the CRISPR-Cas9 components (Cas9 nuclease, guide RNA) and the donor DNA template to the target cells using your established protocol (e.g., lipid-based transfection, electroporation, viral transduction).
-
This compound Addition: Immediately following transfection or transduction, add this compound to the cell culture medium at the pre-determined optimal concentration.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time may need to be determined empirically.
-
Medium Change: After the incubation period, remove the medium containing this compound and replace it with fresh, complete medium.
-
Cell Expansion and Genomic DNA Extraction: Allow the cells to recover and expand. After a sufficient period, harvest the cells and extract genomic DNA.
-
Analysis of Gene Editing Efficiency:
-
Mismatch Cleavage Assay (e.g., T7E1): Amplify the target genomic region by PCR. Denature and re-anneal the PCR products to form heteroduplexes, which can be cleaved by an endonuclease like T7E1. Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions and deletions (indels).
-
Next-Generation Sequencing (NGS): For a more quantitative and detailed analysis of both HDR and NHEJ events, amplify the target locus and perform deep sequencing.
-
Digital Droplet PCR (ddPCR): Design assays to specifically quantify the desired HDR allele and the wild-type allele.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action in promoting HDR.
Experimental Workflow Diagram
Caption: General workflow for using this compound to enhance gene editing.
Considerations and Off-Target Effects
While this compound can significantly enhance HDR efficiency, it is important to consider potential off-target effects. The inhibition of a major DNA repair pathway could potentially lead to genomic instability. However, the transient nature of this compound treatment is intended to minimize such risks. It is always recommended to perform whole-genome sequencing or unbiased off-target analysis for clonal cell lines or in applications where precision is paramount. Current research suggests that the off-target effects of the CRISPR-Cas9 system itself are a greater concern than those induced by transient NHEJ inhibition. Strategies to mitigate CRISPR-Cas9 off-target effects, such as using high-fidelity Cas9 variants or optimizing gRNA design, should be employed in conjunction with this compound treatment.
Conclusion
This compound is a valuable tool for researchers seeking to improve the efficiency of precise gene editing. By understanding its mechanism of action and carefully optimizing its concentration and application, this compound can be effectively integrated into CRISPR-Cas9 workflows to facilitate the generation of precisely edited cells and organisms. These application notes provide a framework for the successful implementation of this compound in your research.
References
- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound [mdpi.com]
- 4. researchgate.net [researchgate.net]
SCR7: Application Notes and Protocols for a DNA Ligase IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By selectively inhibiting DNA Ligase IV, this compound effectively blocks this repair pathway, leading to an accumulation of DSBs, cell cycle arrest, and apoptosis in rapidly dividing cells, such as cancer cells. This property has positioned this compound as a promising agent in cancer therapy. Furthermore, by suppressing the error-prone NHEJ pathway, this compound has been shown to significantly enhance the efficiency of precise genome editing through the alternative Homology-Directed Repair (HDR) pathway, making it a valuable tool in CRISPR/Cas9-based gene editing applications.
Mechanism of Action
This compound specifically targets and inhibits DNA Ligase IV, preventing the final ligation step in the NHEJ pathway. This inhibition is achieved by this compound interfering with the DNA binding domain of DNA Ligase IV.[1][2][3] The blockage of NHEJ leads to an accumulation of unrepaired DSBs, which triggers a DNA damage response, ultimately leading to apoptosis.[2][4] In the context of genome editing, the suppression of the competitive and more active NHEJ pathway by this compound consequently promotes the higher fidelity HDR pathway for the repair of CRISPR/Cas9 induced DSBs, thereby increasing the frequency of precise gene editing events.
Signaling Pathway
Caption: Mechanism of this compound in the NHEJ pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Adenocarcinoma | 40 | |
| A549 | Lung Carcinoma | 34 | |
| HeLa | Cervical Cancer | 44 | |
| T47D | Breast Cancer | 8.5 | |
| A2780 | Ovarian Cancer | 120 | |
| HT1080 | Fibrosarcoma | 10 | |
| Nalm6 | B cell precursor leukemia | 50 |
Table 2: Recommended Concentrations for In Vitro Applications
| Application | Cell Line | This compound Concentration (µM) | Incubation Time | Reference |
| Cell Proliferation Assay | MCF7, A549, HeLa, etc. | 10 - 250 | 24 - 48 hours | |
| NHEJ Inhibition | MCF7 | 20 - 100 | 24 hours | |
| Enhancement of HDR | A549, MelJuSo | 0.01 - 1 (final) | 24 hours | |
| Enhancement of HDR | Mouse Embryos | 1 (final) | Not Applicable |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.34 mg of this compound (Molecular Weight: 334.39 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Note: this compound is also available in a water-soluble form (sodium salt), which can be dissolved in water. This compound in its unstable form can autocyclize into a stable form, this compound pyrazine.
Experimental Workflow for In Vitro NHEJ Inhibition Assay
Caption: Workflow for assessing NHEJ inhibition by this compound.
Protocol:
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF7, A549) in appropriate culture plates and allow them to adhere overnight.
-
This compound Treatment: Prepare the desired concentrations of this compound working solution by diluting the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 24 hours).
-
Induction of Double-Strand Breaks (Optional but Recommended): To enhance the observation of NHEJ inhibition, induce DSBs using a DNA damaging agent like etoposide or by exposing the cells to ionizing radiation.
-
Cell Lysis and Protein Extraction: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. An increase in γH2AX levels in this compound-treated cells compared to the control indicates inhibition of DSB repair.
-
Immunofluorescence Microscopy: Alternatively, fix and permeabilize the cells and perform immunofluorescence staining for γH2AX. An increase in the number of γH2AX foci per nucleus in this compound-treated cells is indicative of NHEJ inhibition.
-
Cell Viability/Proliferation Assay: To assess the cytotoxic effects of this compound, perform an MTT or trypan blue exclusion assay after treatment for 24 or 48 hours.
Protocol for Enhancing CRISPR/Cas9-Mediated Homology-Directed Repair (HDR)
Materials:
-
Cells of interest
-
CRISPR/Cas9 components (e.g., plasmid encoding Cas9 and gRNA, or RNP complex)
-
Donor DNA template for HDR
-
This compound stock solution
-
Transfection reagent or electroporation system
Protocol:
-
Cell Transfection/Electroporation: Co-transfect or electroporate the cells with the CRISPR/Cas9 components and the donor DNA template.
-
This compound Treatment: Immediately after transfection/electroporation, add this compound to the cell culture medium to a final concentration of 0.1 to 1 µM.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for gene editing to occur.
-
Analysis of Editing Efficiency: Harvest the cells and extract genomic DNA.
-
Genotyping: Use techniques such as PCR with primers specific to the edited allele, Sanger sequencing, or next-generation sequencing to determine the efficiency of HDR. The frequency of the desired edited allele is expected to be higher in the this compound-treated group compared to the control group.
Conclusion
This compound is a valuable research tool with significant potential in both cancer biology and gene editing. Its specific inhibition of DNA Ligase IV provides a targeted approach to disrupt DNA repair in cancer cells and to enhance the precision of CRISPR/Cas9-mediated genome engineering. The protocols outlined above provide a framework for utilizing this compound effectively in a laboratory setting. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
SCR7 Treatment for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs). By blocking NHEJ, this compound leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells. This mechanism makes this compound a promising agent for cancer therapy, both as a standalone treatment and in combination with conventional therapies like radiation and chemotherapy to enhance their efficacy. Furthermore, this compound has been utilized in the field of genome editing to increase the efficiency of precise gene modifications by favoring the homology-directed repair (HDR) pathway. These application notes provide a comprehensive overview of the in vivo use of this compound in animal models, including detailed protocols for its preparation and administration, and a summary of its observed anti-tumor effects.
Mechanism of Action
This compound specifically targets and inhibits DNA Ligase IV, preventing the final ligation step of the NHEJ pathway. This disruption of DSB repair is particularly detrimental to cancer cells, which often have compromised DNA damage response pathways and rely heavily on efficient repair mechanisms for survival. The inhibition of NHEJ by this compound results in the persistence of DNA double-strand breaks, leading to genomic instability and the activation of apoptotic cell death.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor activity of this compound in different in vivo animal models.
Table 1: this compound as a Single Agent
| Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| BALB/c Mice | Breast Adenocarcinoma | 10 mg/kg, i.m. | Significantly reduced tumor growth and exhibited a 4-fold increase in lifespan compared to the control group.[1] |
| Swiss Albino Mice | Dalton's Lymphoma | 20 mg/kg, i.p. | Did not show significant tumor regression or an increase in lifespan when used as a monotherapy.[1] |
Table 2: this compound in Combination Therapy
| Animal Model | Cancer Type | Combination Treatment | Dosage and Administration | Key Findings |
| BALB/c Mice | Dalton's Lymphoma | Radiation (γ-radiation) | This compound: 20 mg/kg, i.p. | Significantly enhanced the cytotoxic effects of radiation.[1] Co-administration of this compound with 0.5 Gy of IR resulted in a significant reduction in tumor cell proliferation, equivalent to a 2 Gy dose of IR alone.[2] |
| Xenograft Mouse Model | Anaplastic Thyroid Cancer | Doxorubicin | Not specified | Significantly increased apoptosis and impaired tumor growth compared to doxorubicin monotherapy.[3] |
Table 3: Toxicity Profile of this compound in Combination Therapy
| Animal Model | Combination Treatment | Dosage and Administration | Toxicity Findings |
| Mice | This compound + γ-radiation | Not specified | No significant changes in blood parameters, or kidney and liver functions were observed. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or sterile water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Preparation of this compound Stock Solution (DMSO-based):
-
Due to its hydrophobic nature, this compound is typically first dissolved in DMSO.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mg/mL.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Injectable this compound Formulation:
This protocol is for preparing a final injectable solution for intraperitoneal (i.p.) or intramuscular (i.m.) administration.
-
Thaw a vial of the this compound stock solution.
-
In a sterile microcentrifuge tube, mix the required volume of the this compound stock solution with PEG300 and Tween 80. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or PBS.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Add the sterile water or PBS to the mixture to reach the final desired concentration and volume.
-
Vortex again to ensure complete mixing. The final solution should be clear.
-
Administer the freshly prepared solution to the animals.
Note on Water-Soluble this compound (WS-SCR7):
A water-soluble sodium salt of this compound (WS-SCR7) has been developed to overcome the solubility issues of the parent compound. If using WS-SCR7, it can be directly dissolved in sterile PBS or water for injection, simplifying the formulation process. The synthesis of WS-SCR7 involves reacting this compound with sodium hydroxide.
Protocol 2: Xenograft Mouse Model for Efficacy Studies
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, but recommended for some cell lines)
-
Sterile PBS
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a standard, approved protocol.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
-
This compound Treatment:
-
Once the tumors have reached the desired size, randomize the mice into control and treatment groups.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer this compound to the treatment group according to the planned dosage and schedule (e.g., 10 mg/kg, i.p., every other day for 6 doses). The control group should receive the vehicle solution.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups throughout the study.
-
Record the body weight of the mice to assess toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
-
Toxicity Assessment (Optional but Recommended):
-
Collect blood samples via cardiac puncture at the time of euthanasia for complete blood count (CBC) and serum chemistry analysis to assess hematological, liver, and kidney toxicity.
-
Collect major organs (liver, kidney, spleen, etc.) for histological examination.
-
Visualizations
Signaling Pathway: Inhibition of Non-Homologous End Joining (NHEJ) by this compound
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow: In Vivo Efficacy Study of this compound
Caption: Workflow for an in vivo this compound efficacy study.
References
SCR7: A Potent Inducer of Apoptosis in Tumor Cells via Inhibition of DNA Ligase IV
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
SCR7 is a small molecule inhibitor of DNA ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. In cancer cells, which often exhibit increased DNA damage and reliance on specific repair pathways, the inhibition of NHEJ by this compound leads to an accumulation of DSBs, ultimately triggering apoptosis. This makes this compound a promising agent for cancer therapy, both as a standalone treatment and in combination with DNA-damaging agents like chemotherapy and radiotherapy.
Mechanism of Action
This compound functions by binding to the DNA binding domain of DNA ligase IV, thereby preventing its recruitment to the sites of DNA double-strand breaks. This action effectively blocks the final ligation step of the NHEJ pathway. The unresolved DSBs lead to the activation of DNA damage response (DDR) pathways, including the phosphorylation of ATM and the subsequent activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as PUMA and BAX, while downregulating anti-apoptotic proteins like BCL2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.
Applications in Cancer Research
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cell lines in a dose-dependent manner.
-
Sensitization to Chemotherapy and Radiotherapy: By inhibiting a key DNA repair pathway, this compound can enhance the efficacy of DNA-damaging cancer therapies.
-
Genome Editing: this compound's inhibition of the NHEJ pathway can increase the efficiency of precise homology-directed repair (HDR) in CRISPR-Cas9 genome editing, although these effects can be cell type-specific.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Adenocarcinoma | 40 |
| A549 | Lung Carcinoma | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Ductal Carcinoma | 8.5 |
| A2780 | Ovarian Carcinoma | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B cell precursor leukemia | 50 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
Enhancing Homology-Directed Repair in Genome Editing: Application Notes for SCR7 Pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Precision genome editing using technologies like CRISPR-Cas9 relies on the cellular DNA repair machinery. Homology-Directed Repair (HDR) is a high-fidelity pathway that enables precise insertions, deletions, or substitutions, but it is often outcompeted by the more efficient but error-prone Non-Homologous End Joining (NHEJ) pathway. This application note details the use of SCR7 pyrazine, a small molecule inhibitor of DNA Ligase IV, to enhance the efficiency of HDR. By temporarily suppressing NHEJ, this compound pyrazine shifts the balance of DNA repair towards the desired HDR pathway, thereby increasing the frequency of precise genomic modifications. This document provides an overview of the mechanism, experimental protocols, and relevant data for the application of this compound pyrazine in genome editing workflows.
Introduction to this compound Pyrazine
This compound pyrazine is a derivative of this compound, which has been identified as an inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway.[1][2] By inhibiting DNA Ligase IV, this compound pyrazine blocks the final ligation step of NHEJ, leading to an accumulation of unrepaired double-strand breaks (DSBs) that are then preferentially repaired by the HDR pathway when a donor template is provided.[3][4] This targeted inhibition makes this compound pyrazine a valuable tool for increasing the efficiency of CRISPR-Cas9-mediated HDR in various cell types and organisms.[5]
Mechanism of Action
The choice between the two major DNA double-strand break repair pathways, NHEJ and HDR, is a critical determinant for the outcome of genome editing experiments.
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most mammalian cells. It is active throughout the cell cycle and quickly ligates broken DNA ends. However, this process is prone to introducing small insertions or deletions (indels), which can lead to gene knockouts. The final step of this pathway is catalyzed by DNA Ligase IV.
-
Homology-Directed Repair (HDR): This is a more precise repair mechanism that uses a homologous DNA template to repair the break. It is primarily active in the S and G2 phases of the cell cycle. For genome editing, an exogenous donor template with desired genetic modifications can be supplied to be incorporated at the target site.
This compound pyrazine functions by binding to the DNA binding domain of DNA Ligase IV, thereby preventing it from ligating the broken DNA ends. This inhibition of NHEJ creates a larger window of opportunity for the HDR pathway to utilize the provided donor template for repair, resulting in a higher frequency of precise editing events.
Figure 1: Simplified signaling pathway of DNA DSB repair and the inhibitory action of this compound Pyrazine on the NHEJ pathway.
Quantitative Data Summary
The effectiveness of this compound pyrazine in enhancing HDR efficiency varies depending on the cell type, experimental conditions, and the specific genomic locus. The following tables summarize quantitative data from various studies.
| Cell Line | Fold Increase in HDR Efficiency | This compound/SCR7 Pyrazine Concentration | Reference |
| MelJuSo | Up to 19-fold | 1 µM | |
| HEK293T | 2-fold | Not Specified | |
| A549 | 3-fold | 0.01 µM | |
| HEK293 | 5-fold | Not Specified | |
| Murine DC2.4 | ~13-fold | 1 µM | |
| MCF7 | 50% increase in genetic editing | Not Specified | |
| Xenopus oocytes | 7.4-22% improvement | Not Specified |
| Cell Line | IC50 Value (this compound/SCR7 Pyrazine) | Reference |
| MCF7 | 40 µM | |
| A549 | 34 µM | |
| HeLa | 44 µM | |
| T47D | 8.5 µM | |
| A2780 | 120 µM | |
| HT1080 | 10 µM | |
| Nalm6 | 50 µM |
Experimental Protocols
This section provides a general protocol for using this compound pyrazine to enhance HDR efficiency in mammalian cells. Optimization of concentration and incubation time is recommended for each specific cell line and experimental setup.
Materials
-
This compound pyrazine (MedChemExpress, HY-12742 or similar)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium appropriate for the cell line
-
CRISPR-Cas9 components (e.g., plasmid, RNP)
-
Donor template (plasmid or single-stranded oligodeoxynucleotide - ssODN)
-
Transfection reagent
Protocol
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRISPR-Cas9 components and the donor template using a suitable transfection method.
-
This compound Pyrazine Treatment:
-
Immediately following transfection, add this compound pyrazine to the cell culture medium.
-
The final concentration typically ranges from 1 µM to 20 µM. A concentration of 1 µM has been shown to be effective in several studies.
-
A dose-response experiment is recommended to determine the optimal concentration for your cell line, balancing HDR enhancement with potential cytotoxicity.
-
-
Incubation: Incubate the cells with this compound pyrazine for 24 to 48 hours.
-
Post-Treatment: After the incubation period, remove the medium containing this compound pyrazine and replace it with fresh medium.
-
Analysis: Culture the cells for an additional 48-72 hours to allow for expression of the edited gene. Analyze the HDR efficiency using appropriate methods such as flow cytometry (for fluorescent reporters), PCR-based methods (e.g., RFLP, T7E1), or next-generation sequencing.
Figure 2: General experimental workflow for using this compound Pyrazine to enhance HDR efficiency.
Considerations and Limitations
-
Cytotoxicity: this compound and its derivatives can exhibit cytotoxicity at higher concentrations. It is crucial to perform a dose-response curve to identify the optimal concentration that maximizes HDR enhancement while minimizing cell death.
-
Cell Line Variability: The effectiveness of this compound pyrazine can vary significantly between different cell lines, potentially due to varying expression levels of DNA Ligase IV.
-
Off-target Effects: While this compound pyrazine targets DNA Ligase IV, potential off-target effects should be considered, especially in the context of therapeutic applications.
-
Combination Therapies: The co-administration of this compound pyrazine with other molecules that enhance HDR, such as RAD51 agonists (e.g., RS-1), has been explored. Synergistic effects may be observed, but this requires further optimization.
Conclusion
This compound pyrazine is a valuable and accessible tool for researchers seeking to improve the efficiency of homology-directed repair in genome editing experiments. By inhibiting the competing NHEJ pathway, it effectively channels the repair of CRISPR-Cas9 induced double-strand breaks towards the high-fidelity HDR pathway. Careful optimization of experimental parameters, particularly concentration and incubation time, is essential to achieve the best results for a given cellular system. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound pyrazine in your genome editing workflows.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with SCR7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SCR7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a small molecule that was initially identified as an inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] By inhibiting NHEJ, this compound is intended to increase the relative frequency of the alternative Homology-Directed Repair (HDR) pathway. This is particularly relevant for CRISPR-Cas9-mediated genome editing, where promoting HDR can lead to more precise gene editing outcomes.[2][3]
Q2: Why am I seeing inconsistent results with this compound in my CRISPR experiments?
Inconsistent results with this compound are a widely reported issue in the scientific community.[1] The enhancement of HDR efficiency can range from a significant 19-fold increase to a more moderate 1.5 to 1.7-fold improvement, with some studies observing no significant effect. The primary reasons for this variability include:
-
Chemical Instability: this compound is chemically unstable and can cyclize and autoxidize to form this compound pyrazine. This derivative has been shown to have different biological activity, including off-target effects on other DNA ligases, and is not a selective inhibitor of DNA Ligase IV. The composition of commercially available this compound may vary, contributing to experimental discrepancies.
-
Cell Type and Context Dependency: The effects of this compound are highly dependent on the cell type and the specific experimental context.
-
Experimental Conditions: Variations in experimental parameters such as this compound concentration, duration of treatment, and the specific gene locus being targeted can all influence the outcome.
Q3: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound can vary significantly between cell lines. Published studies have used a wide range of concentrations, from 0.01 µM to as high as 20 µM. A commonly reported concentration that has shown efficacy in some cell lines is 1 µM. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound solutions?
This compound is soluble in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C for up to several months or at -80°C for up to 6 months. To prepare a working solution, you can dilute the DMSO stock in your cell culture medium. To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Enhancement of HDR Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your cell line. High concentrations can be toxic and may negatively impact HDR. |
| Poor Quality or Degraded this compound | Purchase this compound from a reputable supplier. Consider the possibility of batch-to-batch variability. Due to its instability, ensure proper storage of the compound. |
| Cell Line-Specific Effects | The balance between NHEJ and HDR pathways varies between cell types. The effect of this compound may be less pronounced in cell lines with inherently low HDR activity. Consider using a positive control cell line where this compound has been shown to be effective. |
| Timing of this compound Treatment | The timing of this compound addition relative to the introduction of the CRISPR-Cas9 machinery is critical. HDR is most active during the S and G2 phases of the cell cycle. Consider synchronizing your cells and adding this compound during these phases. A common protocol is to add this compound simultaneously with or shortly after transfection of the CRISPR components. |
| Inefficient CRISPR-Cas9 Editing | Before troubleshooting this compound, ensure that your CRISPR-Cas9 system is efficiently inducing double-strand breaks at the target locus. Verify the efficiency of your gRNA and the expression of Cas9. |
Issue 2: High Cell Toxicity or Death
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | As mentioned, perform a dose-response experiment to determine the maximum non-toxic concentration for your cells. |
| Prolonged Exposure to this compound | Reduce the duration of this compound treatment. A 24-hour treatment is often sufficient. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. |
| Synergistic Toxicity with Transfection Reagents | Some transfection reagents can be cytotoxic. Optimize your transfection protocol to minimize cell death before adding this compound. |
Quantitative Data Summary
The following table summarizes the variable enhancement of HDR efficiency observed with this compound treatment across different studies and cell lines.
| Cell Line | This compound Concentration | Fold Increase in HDR Efficiency | Reference |
| MelJuSo (melanoma) | 1 µM | Up to 19-fold | |
| A549 (epithelial) | 0.01 µM | ~3-fold | |
| HEK293T | 1 µM | ~1.7-fold | |
| Murine bone marrow-derived dendritic cells | 1 µM | ~13-fold | |
| Human cancer cells | Not specified | ~3-fold |
Experimental Protocols
General Protocol for Enhancing CRISPR-Cas9 HDR with this compound
This protocol provides a general workflow. Optimization for specific cell lines and target loci is essential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CRISPR-Cas9 plasmids (expressing Cas9 and gRNA)
-
Donor DNA template for HDR
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay reagents for detecting HDR (e.g., PCR primers, restriction enzymes, or NGS library preparation kits)
Workflow Diagram:
Caption: A general experimental workflow for using this compound to enhance HDR in CRISPR-Cas9 experiments.
Procedure:
-
Cell Seeding: Seed your cells in a suitable culture plate to reach 70-90% confluency at the time of transfection.
-
Transfection: Prepare the transfection complex containing the CRISPR-Cas9 plasmids and the donor DNA template according to the manufacturer's protocol for your chosen transfection reagent. Add the complex to the cells.
-
This compound Treatment: Immediately following or concurrently with transfection, add this compound to the cell culture medium to the desired final concentration. Remember to include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
Analysis of HDR Efficiency: Analyze the genomic DNA to determine the frequency of HDR. Common methods include:
-
PCR and Restriction Fragment Length Polymorphism (RFLP): If the HDR event introduces a new restriction site, you can use PCR to amplify the target region followed by digestion with the corresponding restriction enzyme.
-
Sanger Sequencing: To confirm the precise integration of the donor template.
-
Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis of editing outcomes.
-
Signaling Pathway Diagram
The Non-Homologous End Joining (NHEJ) Pathway and the Role of this compound
The following diagram illustrates the classical NHEJ pathway and the point of inhibition by this compound.
Caption: The classical NHEJ pathway for DNA double-strand break repair and the inhibitory action of this compound on DNA Ligase IV.
References
potential off-target effects of SCR7 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SCR7 inhibitor. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA Ligase IV, this compound blocks NHEJ, which can lead to an accumulation of DSBs in cancer cells, ultimately triggering apoptosis.[2][3] This mechanism also underlies its use in enhancing the efficiency of Homology-Directed Repair (HDR) in CRISPR-Cas9 genome editing, as the competing NHEJ pathway is suppressed.[1]
Q2: Is this compound a specific inhibitor of DNA Ligase IV?
There is considerable evidence suggesting that this compound is not entirely specific for DNA Ligase IV. Several studies have shown that this compound and its derivatives can also inhibit DNA Ligase I and DNA Ligase III, in some cases with greater potency than against DNA Ligase IV. Therefore, it is crucial to consider potential off-target effects on other DNA ligases when interpreting experimental results. Some studies have concluded that this compound is neither a selective nor a potent inhibitor of human DNA Ligase IV.
Q3: Are there different forms of this compound available, and does this matter for my experiments?
Yes, this is a critical point. The originally reported this compound is unstable and can spontaneously cyclize to form a more stable pyrazine derivative (this compound pyrazine). It has been suggested that this cyclized form may be the biologically active molecule that inhibits DNA Ligase IV. Discrepancies in the reported structures and issues with synthesis protocols have been noted in the literature. Researchers should be aware of the specific form of this compound they are using and consider its stability and potential for conversion.
Q4: What are the known off-target effects of this compound in a cellular context?
Beyond the inhibition of other DNA ligases, this compound has been observed to have broader cellular effects. Due to its role in inhibiting V(D)J recombination, which is dependent on DNA Ligase IV, this compound can affect lymphocyte development, although these effects have been reported to be transient and reversible. Additionally, this compound treatment can lead to the phosphorylation of ATM and activation of p53, resulting in the activation of pro-apoptotic proteins.
Q5: Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models. For example, this compound treatment in mice with breast adenocarcinoma has been shown to significantly reduce tumor size and increase lifespan. It has also been used to enhance the cytotoxic effects of radiation in mouse tumor models. However, efficacy can be tumor-type dependent, as it showed neither tumor regression nor increased lifespan in a Dalton's lymphoma tumor model. When used in combination with radiation, no significant changes in blood parameters, or kidney and liver function were observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | 1. Off-target effects on other essential cellular processes. 2. The specific cell line may be highly sensitive to DNA Ligase inhibition. 3. Instability of the this compound compound leading to cytotoxic byproducts. | 1. Perform a dose-response curve to determine the optimal, least toxic concentration. 2. Use a lower concentration of this compound for a longer duration. 3. Test the effect of this compound on a control cell line with known sensitivity. 4. Ensure proper storage and handling of the this compound compound to minimize degradation. |
| Inconsistent results in HDR enhancement experiments. | 1. Variable activity of the this compound compound due to instability or batch-to-batch variation. 2. Cell-type specific differences in DNA repair pathway dominance. 3. Suboptimal timing of this compound treatment relative to Cas9-induced DSB formation. | 1. Use a fresh dilution of this compound for each experiment. 2. Consider using the more stable this compound pyrazine form. 3. Titrate the concentration of this compound to find the optimal window for HDR enhancement. 4. Optimize the timing of this compound addition, for instance, by adding it simultaneously with or shortly after transfection of CRISPR components. |
| Unexpected phenotypic changes unrelated to NHEJ inhibition. | 1. Off-target inhibition of DNA Ligase I or III, affecting DNA replication and other repair pathways. 2. General cellular stress response due to DNA damage accumulation. | 1. Validate key results using a more specific DNA Ligase IV inhibitor if available (e.g., SCR130). 2. Perform control experiments with siRNA/shRNA knockdown of DNA Ligase IV to compare phenotypes. 3. Analyze markers of DNA damage response and cell stress (e.g., γH2AX, p53 activation). |
| Lack of effect on cancer cell proliferation. | 1. The cancer cell line may have a low dependence on the NHEJ pathway for survival. 2. The concentration of this compound may be too low to achieve sufficient inhibition. 3. The cancer cells may have active drug efflux pumps that reduce the intracellular concentration of this compound. | 1. Confirm the expression of DNA Ligase IV in the target cell line. 2. Increase the concentration of this compound, being mindful of potential toxicity. 3. Consider combination therapies, for example, with DNA damaging agents like radiation or certain chemotherapeutics. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cell Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B-cell Precursor Leukemia | 50 |
Experimental Protocols
Protocol 1: In Vitro DNA Ligase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on the activity of purified DNA ligases.
-
Reaction Setup: Prepare a reaction mixture containing a fluorescently labeled nicked DNA substrate, purified human DNA Ligase I, III, or IV, and reaction buffer (e.g., 60 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 25°C for a specified time (e.g., 2 hours) to allow for ligation to occur.
-
Analysis: Resolve the reaction products on a denaturing polyacrylamide gel.
-
Detection: Visualize the ligated and unligated DNA fragments using a phosphorimager or fluorescent gel scanner. The percentage of inhibition is calculated by comparing the amount of ligated product in the this compound-treated samples to the vehicle control.
Protocol 2: Cellular Assay for NHEJ Inhibition (V(D)J Recombination Assay)
This cell-based assay evaluates the effect of this compound on DNA Ligase IV-dependent NHEJ.
-
Cell Culture: Culture a suitable cell line (e.g., a reporter cell line for V(D)J recombination) under standard conditions.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control. It is important to test a range of concentrations up to the cytotoxic limit.
-
Induction of Recombination: Induce V(D)J recombination, for example, by expressing the RAG1/RAG2 recombinases.
-
Analysis of Recombination: After a suitable incubation period, harvest the cells and isolate the genomic DNA. Quantify the frequency of V(D)J recombination signal joint formation using PCR-based methods.
-
Interpretation: A significant decrease in the frequency of signal joint formation in this compound-treated cells compared to the control indicates inhibition of DNA Ligase IV-dependent NHEJ.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: Potential on-target and off-target effects of the this compound inhibitor.
Caption: Experimental workflow for investigating this compound off-target effects.
References
Technical Support Center: Assessing SCR7 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the cytotoxicity of SCR7 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major DNA double-strand break (DSB) repair mechanism in mammalian cells.[1] By inhibiting DNA Ligase IV, this compound prevents the repair of DSBs, leading to their accumulation within the cell.[2][3] This accumulation of DNA damage triggers the intrinsic apoptotic pathway, ultimately resulting in cell death.[2][4]
Q2: Is this compound specific to DNA Ligase IV?
While this compound is primarily known as a DNA Ligase IV inhibitor, some studies suggest that it and its derivatives may have off-target effects, particularly at higher concentrations. There is evidence that this compound can also inhibit DNA Ligase I and DNA Ligase III, which could contribute to its cytotoxic effects. The pyrazine form of this compound has been reported to exhibit non-specific cytotoxicity in Ligase IV-null cells at higher concentrations.
Q3: What is the difference between this compound and its water-soluble forms?
The original this compound molecule has poor water solubility and is typically dissolved in organic solvents like DMSO. To overcome this limitation, water-soluble versions, such as WS-SCR7, have been synthesized. While WS-SCR7 also inhibits NHEJ in a Ligase IV-dependent manner, it may have a subtle effect on Ligase III at higher concentrations.
Q4: At what concentration is this compound typically used in primary cells?
There is limited published data on the specific cytotoxic concentrations (IC50) of this compound in various primary cell types. Much of the existing data is from cancer cell lines (see Table 1). However, in the context of enhancing CRISPR-Cas9 mediated gene editing in primary cells, this compound is often used at concentrations around 1 µM, which is generally below the cytotoxic threshold observed in cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific primary cell type.
Q5: How does this compound-induced apoptosis proceed?
This compound-induced accumulation of DNA double-strand breaks activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA damage. Activated ATM then phosphorylates and activates the p53 tumor suppressor protein. p53, in turn, transcriptionally activates pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, starting with initiator caspase-9 and followed by executioner caspases-3 and -7, ultimately leading to apoptosis.
Troubleshooting Guide
Working with this compound in primary cells can present unique challenges due to their sensitivity and finite lifespan. This guide addresses common issues encountered during cytotoxicity assessment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in control (untreated) cells | Primary cells are sensitive to culture conditions. | Ensure optimal culture conditions (media, supplements, CO2, temperature). Handle cells gently during plating and media changes. Use a lower seeding density to avoid nutrient depletion and contact inhibition. |
| Solvent (e.g., DMSO) toxicity. | Use the lowest possible concentration of the solvent. Include a solvent-only control to assess its specific toxicity. Consider using a water-soluble form of this compound if available. | |
| Inconsistent or variable results between experiments | Primary cells have inherent biological variability. | Use cells from the same donor and passage number for a set of experiments. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Instability of this compound. | The parental form of this compound can be unstable. Prepare fresh stock solutions of this compound for each experiment. Consider using the more stable cyclized or pyrazine forms. | |
| Low or no observed cytotoxicity at expected concentrations | The specific primary cell type may be resistant to this compound. | Perform a wide-range dose-response curve (e.g., 0.1 µM to 200 µM) to determine the IC50 for your cells. Increase the incubation time with this compound. |
| Inefficient delivery of this compound into the cells. | Ensure proper dissolution of this compound in the solvent before adding to the culture medium. | |
| High cytotoxicity even at low this compound concentrations | Primary cells may be highly sensitive to DNA damage. | Start with a lower concentration range in your dose-response experiments. Reduce the incubation time. |
| Off-target effects of this compound. | At higher concentrations, this compound may inhibit other DNA ligases, leading to increased toxicity. Correlate cytotoxicity with markers of DNA Ligase IV inhibition (e.g., accumulation of γH2AX foci) to assess specificity. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Assays measure different cellular parameters. | MTT measures metabolic activity, which can be affected by factors other than cell death. LDH measures membrane integrity, which is a marker of late apoptosis or necrosis. Use multiple assays to get a comprehensive view of cytotoxicity. For example, combine a metabolic assay with a membrane integrity assay and an apoptosis-specific assay like Annexin V/PI staining. |
Quantitative Data: this compound IC50 Values in Cancer Cell Lines (for reference)
Note: IC50 values for primary cells are not widely available in the literature. The following table provides a reference from studies on various human cancer cell lines. Researchers should experimentally determine the IC50 for their specific primary cell type.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | ~40 |
| A549 | Lung Cancer | ~34 |
| HeLa | Cervical Cancer | ~34-44 |
| T47D | Breast Cancer | ~8.5 |
| A2780 | Ovarian Cancer | ~120 |
| HT1080 | Fibrosarcoma | ~10 |
| Nalm6 | Leukemia | ~50 |
| CEM | Leukemia | - |
| Molt4 | Leukemia | - |
| REH | Leukemia | - |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound in primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (in DMSO or water for water-soluble forms)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Considerations for Primary Cells:
-
Optimize cell seeding density to ensure they are in a logarithmic growth phase during the experiment.
-
Primary cells may have different metabolic rates compared to cell lines, so the incubation time with MTT may need to be optimized.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Considerations for Primary Cells:
-
Primary cells might have a higher basal level of LDH release compared to cell lines. It is crucial to have a proper "spontaneous release" control.
-
Serum in the culture medium contains LDH, which can contribute to the background signal. It is advisable to use a low-serum medium if compatible with the primary cells or use a serum-free medium for the assay period.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided with Annexin V kits)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
Optimizing SCR7 Concentration for Diverse Cell Types: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing SCR7 concentration for various cell types. This compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. By inhibiting NHEJ, this compound can enhance the efficiency of Homology-Directed Repair (HDR), a precise DNA repair mechanism often utilized in CRISPR-Cas9-mediated genome editing. This guide offers troubleshooting advice and frequently asked questions to help you effectively use this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as an inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2][3] By binding to the DNA binding domain of DNA Ligase IV, this compound prevents the ligation of broken DNA ends, thereby blocking the NHEJ pathway.[2][4] This inhibition can lead to an accumulation of DNA double-strand breaks (DSBs) and can be leveraged to increase the frequency of Homology-Directed Repair (HDR), particularly in the context of CRISPR-Cas9 gene editing, by shifting the balance of repair pathway choice towards HDR. Some studies suggest that this compound may also inhibit DNA Ligase III, although to a lesser extent.
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of this compound is highly cell-type dependent. For enhancing HDR efficiency in genome editing experiments, a wide range of concentrations from 0.01 µM to 20 µM has been reported. For cancer cell lines, the cytotoxic effects (IC50) are often observed in the micromolar range. A good starting point for optimization is to perform a dose-response curve for your specific cell line, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 10-20 µM) to find the best balance between HDR enhancement and cell viability.
Q3: How does this compound affect cell viability?
This compound can induce cytotoxicity, particularly in cancer cell lines, by causing an accumulation of unrepaired DNA double-strand breaks, which can trigger apoptosis. The half-maximal inhibitory concentration (IC50) for cell proliferation varies significantly across different cell lines.
Troubleshooting Guide
Problem 1: Low HDR efficiency despite this compound treatment.
-
Sub-optimal this compound Concentration: The concentration of this compound may not be optimal for your specific cell type.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0.1 µM to 20 µM) and assess both HDR efficiency and cell viability.
-
-
Timing of this compound Treatment: The timing of this compound addition and removal relative to the introduction of the CRISPR-Cas9 machinery is critical.
-
Solution: Experiment with different treatment windows. Some protocols suggest adding this compound anywhere from 8 to 24 hours after transfection of the editing components.
-
-
Cell Cycle State: HDR is most active during the S and G2 phases of the cell cycle.
-
Solution: Consider synchronizing your cells in the S/G2 phase before or during this compound treatment to maximize HDR efficiency.
-
-
This compound Stability and Solubility: this compound is known to be unstable and can autocyclize. It is also poorly soluble in aqueous solutions and is typically dissolved in DMSO.
-
Solution: Use freshly prepared this compound solutions. Ensure complete dissolution in DMSO before diluting in culture medium. A water-soluble form of this compound has also been developed.
-
Problem 2: High cytotoxicity observed with this compound treatment.
-
Excessive this compound Concentration: The concentration of this compound may be too high for your cells, leading to excessive DNA damage and cell death.
-
Solution: Lower the concentration of this compound. Refer to the dose-response curve to find a concentration that enhances HDR without causing significant toxicity.
-
-
Prolonged Exposure: Continuous exposure to this compound can be detrimental to cells.
-
Solution: Limit the duration of this compound treatment. A 24-hour treatment is a common starting point.
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to DNA damage and repair inhibitors.
-
Solution: If your primary cell line is too sensitive, consider using a more robust cell line for initial optimization experiments if possible.
-
Data Presentation
Table 1: IC50 Values of this compound for Cell Proliferation in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T47D | 8.5 |
| HT1080 | 10 |
| A549 | 34 |
| HeLa | 34 |
| MCF7 | 40 |
| Nalm6 | 50 |
| A2780 | 120 |
Table 2: Effective Concentrations of this compound for Enhancing HDR
| Cell Line/System | Effective Concentration | Fold Increase in HDR |
| A549 | 0.01 µM | ~3-fold |
| MelJuSo | Dose-dependent | Up to 19-fold |
| HEK293T | Not specified | 3.23-fold |
| hiPSC | Not specified | 1.03-fold |
| Mouse Embryos | 1 mM (final in injection mix) | Significantly higher |
| Rat Embryos | 0.5 µM, 1 µM, 2 µM | Increased efficiency |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a general procedure and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Determination of HDR Efficiency (Example using a reporter assay)
This is a generalized workflow. The specific reporter and analysis method will depend on your experimental design.
-
Co-transfection: Co-transfect your cells with the CRISPR-Cas9 components (Cas9 and gRNA) and a donor template containing a reporter gene (e.g., GFP) flanked by homology arms.
-
This compound Treatment: Add this compound at the optimized concentration to the cell culture medium at a predetermined time point post-transfection (e.g., 8-24 hours).
-
Incubation: Incubate the cells with this compound for a defined period (e.g., 24 hours).
-
This compound Removal: Wash the cells to remove this compound and replace with fresh medium.
-
Analysis: After a suitable incubation period (e.g., 48-72 hours) to allow for reporter gene expression, analyze the percentage of reporter-positive cells by flow cytometry or fluorescence microscopy.
-
Comparison: Compare the percentage of reporter-positive cells in the this compound-treated group to the untreated control to determine the fold-increase in HDR efficiency.
Visualizations
Caption: Mechanism of action of this compound in DNA repair pathway choice.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound issues.
References
stability of SCR7 in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of SCR7 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is known as an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms cells use to repair DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound is purported to block the final ligation step of NHEJ, leading to an accumulation of DSBs.[3] This can induce apoptosis in cancer cells and enhance the efficiency of homology-directed repair (HDR) in genome editing applications like CRISPR-Cas9 by shifting the balance of DNA repair away from the error-prone NHEJ pathway.[4]
Q2: I've seen conflicting information about the identity and stability of this compound. What am I actually working with?
A2: This is a critical point for any researcher using this compound. The molecule originally identified as this compound is chemically unstable and can spontaneously cyclize and oxidize to form a more stable compound called This compound pyrazine . It is highly probable that in aqueous cell culture medium, you are primarily working with this compound pyrazine, or a mixture of this compound and its derivatives. Several studies have indicated that the commercially available "this compound" may, in fact, be this compound pyrazine. Therefore, it is more accurate to consider the biological effects observed as being mediated by this compound pyrazine.
Q3: How stable is this compound/SCR7 pyrazine in my cell culture medium?
A3: While specific quantitative data on the half-life of this compound or this compound pyrazine in various cell culture media is not extensively published, the inherent instability of this compound in aqueous solutions suggests a short half-life. The conversion to this compound pyrazine is a key consideration. The stability of this compound pyrazine itself in cell culture conditions (37°C, presence of serum proteins, etc.) has not been fully characterized in publicly available literature. It is recommended to assume a limited stability and to take precautions to minimize degradation.
Q4: How should I prepare and store my this compound/SCR7 pyrazine stock solutions?
A4: To ensure consistency in your experiments, proper handling of this compound/SCR7 pyrazine is crucial. Stock solutions of this compound pyrazine are typically stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, it is best to add the compound to the cell culture medium immediately before treating the cells.
Data Summary: Stability and Handling of this compound/SCR7 Pyrazine
| Parameter | Recommendation/Information | Source(s) |
| Chemical Identity | The active compound in most experimental settings is likely this compound pyrazine due to the instability of this compound. | |
| Formulation | Typically dissolved in DMSO to create a stock solution. | |
| Stock Solution Storage | Store at -20°C or -80°C in single-use aliquots. | |
| Stability in Aqueous Solution | This compound is unstable and converts to this compound pyrazine. | |
| Stability in Cell Culture Medium | Assume limited stability. Prepare fresh working solutions for each experiment and add to cultures immediately. | General good practice |
| Light Sensitivity | Store stock solutions protected from light. | General good practice for photosensitive compounds |
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on enhancing HDR efficiency.
-
Possible Cause 1: Degraded Compound. The this compound/SCR7 pyrazine in your working solution may have degraded.
-
Solution: Prepare a fresh working solution from a new aliquot of your frozen stock immediately before adding it to your cells. Do not use old working solutions.
-
-
Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound pyrazine can be cell-type dependent.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Timing of Treatment. The timing of this compound pyrazine addition relative to the introduction of the CRISPR-Cas9 machinery is critical.
-
Solution: Optimize the time course of your experiment. Typically, cells are pre-treated with this compound pyrazine before or concurrently with the transfection/transduction of CRISPR components.
-
Issue 2: Increased cell toxicity or cell death after treatment.
-
Possible Cause 1: High Concentration of this compound Pyrazine. Excessive concentrations of the compound can be toxic to cells.
-
Solution: Lower the concentration of this compound pyrazine used. Refer to your dose-response curve to find a concentration that balances HDR enhancement with cell viability.
-
-
Possible Cause 2: DMSO Toxicity. The vehicle used to dissolve this compound pyrazine, DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of DMSO on your cells.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound Pyrazine in Cell Culture Medium by HPLC-UV
This protocol provides a general framework for determining the stability of this compound pyrazine in your specific cell culture medium. It is recommended to adapt and validate this protocol for your experimental conditions.
1. Materials:
-
This compound pyrazine standard
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 column
2. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound pyrazine in DMSO (e.g., 10 mM).
-
Create a standard curve by diluting the stock solution in your cell culture medium to a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare your experimental samples by spiking this compound pyrazine into your cell culture medium at the desired concentration.
3. Incubation:
-
Incubate your experimental samples in a cell culture incubator at 37°C and 5% CO2.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
4. Sample Preparation for HPLC:
-
For each time point, take a 100 µL aliquot of the medium.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound. An example gradient could be:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1 mL/min
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Detection Wavelength: Determine the optimal wavelength for this compound pyrazine by running a UV-Vis scan (a wavelength around 254 nm or 320 nm may be appropriate).
-
Injection Volume: 10-20 µL
6. Data Analysis:
-
Quantify the peak area of this compound pyrazine at each time point.
-
Use the standard curve to determine the concentration of this compound pyrazine remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound Pyrazine.
Caption: Experimental workflow for assessing the stability of this compound Pyrazine in cell culture medium.
Caption: Troubleshooting logic for inconsistent HDR enhancement with this compound Pyrazine.
References
dealing with SCR7 pyrazine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCR7 pyrazine. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrazine and what is its primary mechanism of action?
A1: this compound pyrazine is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[3] By inhibiting DNA Ligase IV, this compound pyrazine blocks the final step of NHEJ, leading to an accumulation of DSBs. This activity can be leveraged to induce apoptosis in cancer cells and to enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing by shifting the balance of DSB repair towards the HDR pathway.[1]
Q2: What are the recommended solvents for dissolving this compound pyrazine?
A2: The most common and recommended solvent for dissolving this compound pyrazine is dimethyl sulfoxide (DMSO). Ethanol can also be used, but the solubility is generally lower than in DMSO. For in vivo applications, specific formulations using a combination of DMSO, PEG300, Tween 80, and saline have been described.
Q3: I'm observing precipitation when preparing my this compound pyrazine stock solution. What should I do?
A3: Precipitation is a common issue with this compound pyrazine. Here are a few troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of this compound pyrazine. Always use newly opened or properly stored anhydrous DMSO.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Warming: Gently warm the solution at 37°C for about 10 minutes.
-
Ensure you are within the solubility limits: Do not attempt to prepare a stock solution at a concentration higher than the recommended solubility limits (see solubility table below).
Q4: What is the recommended storage condition for this compound pyrazine powder and stock solutions?
A4:
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year. Some sources suggest that DMSO solutions may be stored at -20°C for up to one month.
Q5: What is the final concentration of DMSO that is generally considered safe for cell culture experiments?
A5: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1%. If a higher concentration is necessary, it is crucial to run a solvent control experiment to assess the effect of DMSO on your specific cells.
Data Presentation: this compound Pyrazine Solubility
The following table summarizes the solubility of this compound pyrazine in common laboratory solvents based on data from various suppliers.
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Notes |
| DMSO | ~100 mM | ~33.24 mg/mL | Sonication and warming may be required. Use of fresh, anhydrous DMSO is critical. |
| 100 mg/mL (300.86 mM) | 100 mg/mL | Requires ultrasonic treatment. | |
| 66 mg/mL (198.57 mM) | 66 mg/mL | Sonication is recommended. | |
| 35 mg/mL | 35 mg/mL | ||
| 10 mg/mL | 10 mg/mL | Described as yielding a clear solution. | |
| Ethanol | ~20 mM | ~6.65 mg/mL | |
| 3 mg/mL (9.03 mM) | 3 mg/mL | Sonication is recommended. | |
| Water | < 1 mg/mL | < 1 mg/mL | Considered insoluble or only slightly soluble. A water-soluble sodium salt of this compound-pyrazine has been synthesized for research purposes. |
Note: The molecular weight of this compound pyrazine is approximately 332.38 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Pyrazine Stock Solution in DMSO
Materials:
-
This compound pyrazine powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound pyrazine powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 33.24 mg of this compound pyrazine (assuming a molecular weight of 332.38 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If precipitation persists, gently warm the solution at 37°C for 10 minutes and sonicate again.
-
-
Sterilization (Optional but Recommended): To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
100 mM this compound pyrazine stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM this compound pyrazine stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
Example: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing and Application: Gently mix the working solution by pipetting up and down before adding it to your cells. Ensure that the final concentration of DMSO in the cell culture does not exceed 0.1%.
Mandatory Visualizations
Caption: Signaling pathway showing this compound pyrazine's inhibition of DNA Ligase IV.
Caption: A typical experimental workflow for using this compound pyrazine.
Caption: Troubleshooting guide for this compound pyrazine solubility issues.
References
Technical Support Center: Optimizing SCR7 Effectiveness in CRISPR-Cas9 Gene Editing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variable effectiveness of SCR7 in CRISPR-Cas9 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to enhance CRISPR-Cas9 editing?
This compound is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is one of the two major DNA double-strand break (DSB) repair mechanisms in mammalian cells. By inhibiting DNA Ligase IV, this compound is intended to suppress the error-prone NHEJ pathway, thereby promoting the more precise Homology-Directed Repair (HDR) pathway for gene editing when a donor template is provided.[1][4] This can theoretically increase the efficiency of targeted gene insertions, deletions, or modifications.
Q2: Why am I seeing variable or no enhancement of HDR with this compound in my experiments?
The inconsistent effectiveness of this compound is a widely reported issue and can be attributed to several factors:
-
Chemical Instability and Isomers: this compound is chemically unstable and can undergo autocyclization to form this compound-cyclized and can be further oxidized to this compound-pyrazine. Both of these forms can inhibit NHEJ, but they may have different potencies and specificities compared to the parental this compound molecule. The composition of your this compound stock may vary, leading to inconsistent results.
-
Cell-Type Specificity: The efficacy of this compound is highly dependent on the cell type being used. Different cell lines have varying efficiencies of NHEJ and HDR, which can influence the impact of inhibiting DNA Ligase IV. Some studies have shown significant HDR enhancement in cell lines like MelJuSo and A549, while others have reported minimal to no effect in cell lines such as HEK293A and certain human pluripotent stem cells.
-
Experimental Conditions: The concentration of this compound, the duration of treatment, and the timing of its addition relative to transfection of CRISPR components are critical parameters that need to be optimized for each cell type and experiment. Suboptimal conditions can lead to low efficacy or cellular toxicity.
-
Original Controversy: It is worth noting that some studies have questioned the selectivity and potency of this compound as a specific DNA Ligase IV inhibitor, suggesting it may have other cellular effects.
Q3: What is the optimal concentration of this compound to use?
There is no single optimal concentration of this compound; it must be empirically determined for each cell line and experimental setup. Reported concentrations in the literature range from 0.1 µM to 250 µM. It is crucial to perform a dose-response curve to determine the concentration that maximizes HDR enhancement without causing significant cytotoxicity.
Q4: Can this compound be toxic to cells?
Yes, this compound can exhibit cytotoxicity, especially at higher concentrations. The IC50 (half-maximal inhibitory concentration) for cell proliferation varies significantly across different cell lines. It is essential to assess the cytotoxicity of this compound in your specific cell line to identify a therapeutic window for its use.
Q5: Are there any alternatives to this compound for enhancing HDR?
Yes, several other small molecules and strategies are being explored to enhance HDR efficiency. These include:
-
Other NHEJ Inhibitors: Molecules targeting other components of the NHEJ pathway, such as DNA-PKcs inhibitors (e.g., M3814, NU7026).
-
HDR Enhancers: Compounds like RS-1, which stimulates the RAD51 protein, a key player in the HDR pathway.
-
Cell Cycle Synchronization: Restricting the delivery of CRISPR-Cas9 components to the S and G2 phases of the cell cycle, when HDR is most active.
-
Genetic Inhibition of NHEJ: Using shRNA or siRNA to knockdown key NHEJ factors like Ku70, Ku80, or DNA Ligase IV.
-
Combination Therapies: Some studies have explored the synergistic effects of combining this compound with other molecules, such as RAD51 overexpression, to further boost HDR efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No increase in HDR efficiency | 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit NHEJ or too high, causing toxicity. 2. Poor this compound quality or stability: The this compound compound may have degraded or converted to less active forms. 3. Cell-type resistance: The specific cell line may be resistant to the effects of this compound. 4. Inefficient CRISPR-Cas9 editing: The underlying gene editing efficiency may be too low to detect any enhancement. | 1. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., 0.1 µM to 20 µM). 2. Purchase this compound from a reputable supplier and prepare fresh stock solutions. Consider testing this compound pyrazine as well. 3. Test alternative HDR-enhancing strategies. 4. Optimize your sgRNA design and transfection efficiency. |
| High cell toxicity | 1. This compound concentration is too high. 2. Prolonged this compound exposure. | 1. Reduce the concentration of this compound. 2. Decrease the duration of this compound treatment. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Degradation or precipitation of the compound. 2. Inconsistent timing of this compound treatment: The timing of this compound addition relative to transfection can impact its effectiveness. 3. Cell passage number and health: Changes in cell culture conditions can affect experimental outcomes. | 1. Prepare fresh this compound stock solutions for each experiment and store them properly. 2. Standardize the timing of this compound addition (e.g., add simultaneously with or a few hours before/after transfection). 3. Maintain consistent cell culture practices and use cells within a defined passage number range. |
Quantitative Data Summary
Table 1: Reported Enhancement of HDR Efficiency with this compound Treatment in Various Cell Lines
| Cell Line | Fold Increase in HDR Efficiency | Reference(s) |
| MelJuSo (human melanoma) | up to 19-fold | |
| Murine bone marrow-derived dendritic cells (DC2.4) | ~13-fold | |
| Mouse Embryos | 10-fold | |
| HEK293 | 5-fold | |
| A549 (human lung carcinoma) | 3-fold | |
| MCF-7 (human breast adenocarcinoma) | 3-fold | |
| HCT-116 (human colon cancer) | 3-fold | |
| HEK293T | 1.7 to 2-fold |
Table 2: IC50 Values for this compound-induced Cytotoxicity in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T47D (human breast cancer) | 8.5 |
| HT1080 (human fibrosarcoma) | 10 |
| A549 (human lung carcinoma) | 34 |
| HeLa (human cervical cancer) | 44 |
| MCF7 (human breast adenocarcinoma) | 40 |
| Nalm6 (human B-cell precursor leukemia) | 50 |
| A2780 (human ovarian cancer) | 120 |
| [Data sourced from multiple references, including] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Cytotoxicity
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the cells for a period that reflects your planned CRISPR experiment (e.g., 24-72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Trypan Blue Exclusion Assay: Trypsinize the cells, stain with Trypan Blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the untreated control. Plot the results to determine the IC50 value and a non-toxic working concentration range.
Protocol 2: Assessing HDR Efficiency Enhancement by this compound
-
CRISPR-Cas9 Transfection: Co-transfect your target cells with the Cas9 nuclease, a validated sgRNA, and a donor template for HDR.
-
This compound Treatment: Add the pre-determined optimal concentration of this compound to the cells at a standardized time point (e.g., simultaneously with transfection or 4 hours post-transfection).
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region targeted for editing using primers that flank the target site.
-
Quantification of HDR: Analyze the PCR products to determine the percentage of HDR events. Common methods include:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces or removes a restriction enzyme site, digest the PCR product and analyze the fragments by gel electrophoresis. The intensity of the digested bands relative to the undigested band can be used to estimate HDR efficiency.
-
Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR product and analyze the chromatogram using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of HDR and indel events.
-
Next-Generation Sequencing (NGS): For more precise and comprehensive analysis, perform deep sequencing of the PCR amplicons.
-
Visualizations
Caption: DNA double-strand break repair pathways and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound-mediated HDR enhancement.
References
SCR7 Technical Support Center: Maximizing HDR Efficiency While Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SCR7, a DNA Ligase IV inhibitor, to enhance Homology-Directed Repair (HDR) in genome editing experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] Following a DNA double-strand break (DSB) induced by a nuclease like Cas9, cells primarily use two repair pathways: the error-prone NHEJ and the high-fidelity HDR. By binding to the DNA binding domain of Ligase IV, this compound blocks the final step of NHEJ.[3][4][5] This inhibition shifts the balance of DSB repair towards the HDR pathway, which can be exploited to increase the efficiency of precise gene editing when a donor template is provided.
Q2: What is the primary cause of this compound-associated toxicity?
This compound's toxicity stems directly from its mechanism of action. By inhibiting NHEJ, this compound leads to an accumulation of unrepaired DSBs within the cell. This accumulation can trigger the DNA damage response, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway, ultimately causing cell death. Toxicity is dose-dependent and varies significantly across different cell types.
Q3: What is a good starting concentration for this compound?
There is no universal optimal concentration; it is highly cell-type specific and must be determined empirically. Published studies report a wide effective range, from as low as 0.1 µM to as high as 100 µM. For initial experiments, a concentration of 1 µM is a commonly used starting point. It is critical to perform a dose-response experiment (titration) to identify the concentration that provides the best balance between enhanced HDR and acceptable cell viability for your specific cell line.
Q4: When and for how long should cells be treated with this compound?
The timing and duration of this compound treatment are critical parameters. A common approach is to add this compound to the cell culture medium simultaneously with the transfection of CRISPR-Cas9 components and the HDR template. The treatment duration is typically 24 hours, after which the medium containing this compound is replaced with fresh medium. However, for sensitive cell lines, reducing the exposure time may be necessary to mitigate toxicity.
Q5: Is this compound equally effective in all cell types?
No, the efficacy of this compound is highly variable and context-dependent. While some studies report significant (up to 19-fold) increases in HDR efficiency in specific cancer cell lines and mouse embryos, others show only a modest (1.5 to 1.8-fold) increase or no significant effect in other cell types, including human pluripotent stem cells. This variability underscores the importance of validating this compound's effectiveness in your experimental system.
Q6: Are there different forms of this compound I should be aware of?
Yes. The base form of this compound is known to be unstable in solution and can undergo autocyclization to a more stable form, this compound-pyrazine. Both forms are capable of inhibiting NHEJ, though this compound-pyrazine may be less specific. To address solubility issues, a water-soluble sodium salt version (WS-SCR7) has also been synthesized and shown to be cytotoxic to cancer cell lines and effective at inhibiting NHEJ. When sourcing the compound, be aware of which form is being provided.
Quantitative Data Summary
For ease of comparison, the following tables summarize quantitative data from various studies. Researchers should use these as a guide for designing their own experiments.
Table 1: this compound Concentration and Reported HDR Enhancement
| Cell Type | This compound Concentration | Fold Increase in HDR Efficiency | Reference |
|---|---|---|---|
| MelJuSo (melanoma) | 1 µM | ~19-fold | |
| A549 (lung cancer) | 0.01 µM | ~3-fold | |
| DC2.4 (mouse dendritic) | 1 µM | ~13-fold | |
| HEK293T | 1 µM | ~1.7-fold | |
| MCF-7 (breast cancer) | 10 µM | ~2.5-fold | |
| HCT-116 (colon cancer) | 10 µM | ~3.9-fold | |
| Porcine Fetal Fibroblasts | 10 µM | ~1.89-fold |
| Mouse Embryos | 1 µM | ~10-fold | |
Table 2: this compound Cytotoxicity Profile (IC₅₀ Values)
| Cell Line | IC₅₀ Value (48h treatment) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 40 µM | |
| HeLa (cervical cancer) | 34 µM (WS-SCR7) / 44 µM (this compound) | |
| A549 (lung cancer) | 34 µM | |
| T47D (breast cancer) | 8.5 µM | |
| HT1080 (fibrosarcoma) | 10 µM | |
| Nalm6 (B cell leukemia) | 50 µM |
| A2780 (ovarian cancer) | 120 µM | |
Diagrams: Pathways and Workflows
Signaling Pathway
Experimental Workflow
Troubleshooting Guide
Problem: I'm observing very high levels of cell death after this compound treatment.
-
Potential Cause 1: this compound concentration is too high.
-
Solution: Your cell line may be particularly sensitive to this compound. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM). Analyze cell viability using a Trypan Blue or MTT assay to determine the maximum tolerable concentration.
-
-
Potential Cause 2: Prolonged exposure.
-
Solution: Reduce the duration of the this compound treatment. Try incubating the cells for a shorter period (e.g., 8 or 12 hours) before replacing the media.
-
-
Potential Cause 3: Poor cell health.
-
Solution: Ensure cells are healthy, within a low passage number, and at optimal confluency before starting the experiment. Stressed cells are more susceptible to the toxic effects of chemical inhibitors.
-
Problem: I'm not seeing a significant increase in my HDR efficiency.
-
Potential Cause 1: Suboptimal this compound concentration.
-
Solution: The dose-response for HDR enhancement can be narrow. Test a wider range of concentrations. Some cell types show a peak in HDR enhancement at a low concentration, with the effect diminishing at higher, more toxic concentrations.
-
-
Potential Cause 2: Ineffective in your cell type.
-
Solution: this compound's effect is known to be cell-type dependent. If extensive optimization does not yield improvement, consider alternative or combination strategies. For example, combining this compound with RAD51 overexpression has been shown to be effective. Other small molecules that inhibit NHEJ (e.g., NU7441) or promote HDR (e.g., RS-1) can also be tested.
-
-
Potential Cause 3: this compound degradation.
-
Solution: this compound is unstable in solution. Prepare fresh stock solutions in DMSO and use them promptly. Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Consider using a more stable form, such as this compound-pyrazine.
-
-
Potential Cause 4: HDR is limited by other factors.
-
Solution: Ensure your entire genome editing system is optimized. This includes using a high-activity gRNA, an effective method for delivering CRISPR components, and a well-designed donor template. Synchronizing cells in the S/G2 phase, when HDR is most active, can also boost efficiency.
-
Troubleshooting Flowchart
Detailed Experimental Protocol: Titration of this compound for HDR Enhancement
This protocol provides a framework for determining the optimal this compound concentration in your cell line of interest (e.g., HEK293T) using a plasmid-based CRISPR/Cas9 system.
1. Materials
-
This compound Stock Solution: Prepare a 10 mM stock of this compound (or its stable derivative) in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.
-
Cells: Healthy, low-passage cells of interest.
-
Plasmids:
-
All-in-one plasmid co-expressing Cas9 and gRNA targeting a specific locus (e.g., AAVS1).
-
Donor plasmid containing a reporter (e.g., mCherry) flanked by homology arms (~800 bp each) for the target locus.
-
-
Culture Reagents: Standard cell culture medium, fetal bovine serum (FBS), antibiotics, PBS, and trypsin.
-
Transfection Reagent: (e.g., Lipofectamine 3000 or similar).
-
Analysis Reagents: Genomic DNA extraction kit, primers for PCR amplification of the target locus, restriction enzymes for RFLP analysis (if applicable), or access to NGS/ddPCR services.
2. Experimental Procedure
-
Day 1: Cell Seeding
-
Seed your cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection and this compound Treatment
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, use a fixed amount of Cas9/gRNA plasmid and donor plasmid.
-
Prepare a set of serial dilutions of this compound in complete culture medium to achieve final concentrations of 0 µM (DMSO control), 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.
-
Aspirate the old medium from the cells.
-
Add the transfection complexes to the cells.
-
Immediately add the corresponding this compound-containing medium to each well. Gently swirl the plate to mix.
-
-
Day 3: Media Change
-
24 hours post-transfection, aspirate the medium containing the transfection reagent and this compound.
-
Wash the cells once with PBS, and then add fresh, pre-warmed complete culture medium.
-
-
Day 4-5: Cell Harvest and Analysis
-
Cell Viability: 48 hours post-transfection, detach cells from a replicate plate/well for each condition. Perform a Trypan Blue exclusion assay to calculate the percentage of viable cells for each this compound concentration.
-
Genomic DNA Extraction: 72 hours post-transfection, harvest the remaining cells. Lyse the cells and extract genomic DNA using a commercial kit.
-
HDR Quantification:
-
Amplify the targeted genomic locus using PCR with primers flanking the integration site.
-
Analyze the PCR product to quantify the rate of HDR. This can be done via:
-
Restriction Fragment Length Polymorphism (RFLP): If the donor template introduces a unique restriction site.
-
Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR): Using probes specific to the integrated sequence.
-
Next-Generation Sequencing (NGS): For the most accurate and comprehensive analysis of editing outcomes.
-
-
-
3. Data Interpretation
-
Plot the cell viability (%) against the this compound concentration to determine the toxicity curve.
-
Plot the HDR efficiency (%) against the this compound concentration.
-
Identify the optimal concentration that provides the highest HDR efficiency with minimal impact on cell viability (e.g., >80% viability). This concentration can be used for future, larger-scale experiments.
References
SCR7 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SCR7 in cell viability and proliferation experiments. Find troubleshooting tips for common issues, answers to frequently asked questions, detailed experimental protocols, and informative diagrams to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I observing higher-than-expected cytotoxicity or cell death even at low concentrations of this compound? | - Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound.[1] - Off-target effects: this compound can have off-target effects, and some studies suggest it may not be a highly selective inhibitor of DNA ligase IV.[2] - Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.[3][4] | - Titrate this compound concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Reduce solvent concentration: Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic. Include a solvent-only control in your experiments. - Consider alternative inhibitors: If off-target effects are a concern, research other more selective DNA ligase IV inhibitors. |
| 2. Why am I not observing the expected decrease in cell viability or proliferation after this compound treatment? | - This compound instability: this compound can be unstable and may cyclize or oxidize, potentially altering its activity.[5] - Low expression of DNA Ligase IV: The effectiveness of this compound is dependent on the expression levels of its target, DNA Ligase IV. - Incorrect dosage or treatment duration: The concentration of this compound or the incubation time may be insufficient to elicit a response. - Cellular resistance mechanisms: Some cancer cells may possess intrinsic or acquired resistance to DNA repair inhibitors. | - Use fresh this compound solutions: Prepare this compound solutions fresh for each experiment to avoid degradation. - Confirm target expression: Verify the expression level of DNA Ligase IV in your cell line via Western blot or other methods. - Optimize experimental conditions: Increase the concentration of this compound and/or extend the treatment duration based on preliminary experiments. - Investigate resistance pathways: Explore potential mechanisms of resistance in your cell model. |
| 3. I am having trouble dissolving this compound. | - Poor solubility: this compound is known for its high hydrophobicity and poor solubility in aqueous solutions. | - Use appropriate solvents: this compound is soluble in DMSO at concentrations greater than 10 mM. Warming the tube at 37°C or using an ultrasonic bath can aid dissolution. - Consider a water-soluble version: A water-soluble sodium salt of this compound (WS-SCR7) has been synthesized and may be a suitable alternative. |
| 4. My experimental results with this compound are inconsistent. | - Variability in this compound preparations: Different batches or forms of this compound (e.g., this compound-pyrazine) may have different activities. - Cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes. | - Use a consistent source of this compound: Purchase this compound from a reputable supplier and use the same batch for a series of experiments. - Standardize cell culture practices: Maintain consistent cell culture conditions throughout your experiments to minimize variability. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its application in cell-based assays.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is one of the major pathways for repairing DNA double-strand breaks (DSBs) in mammalian cells. By binding to the DNA binding domain of DNA Ligase IV, this compound prevents the enzyme from being recruited to the sites of DSBs. This inhibition of NHEJ leads to an accumulation of unrepaired DNA breaks, which can trigger apoptosis and lead to cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Q2: What are the typical working concentrations for this compound in cell culture experiments?
A2: The effective concentration of this compound is highly cell-type dependent. IC50 values (the concentration that inhibits 50% of cell proliferation) have been reported to range from 8.5 µM to 120 µM in various cancer cell lines. For example, the IC50 for MCF7 is 40 µM, for A549 is 34 µM, and for HeLa is 44 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is primarily known as a DNA Ligase IV inhibitor, some studies have raised concerns about its selectivity. It has been reported to also inhibit DNA Ligase III, although less efficiently than DNA Ligase IV. Furthermore, some research suggests that this compound and its derivatives are neither selective nor potent inhibitors of human DNA ligase IV, exhibiting greater activity against DNA ligases I and III in some assays. Researchers should be aware of these potential off-target effects when interpreting their results.
Q4: Can this compound be used in combination with other treatments?
A4: Yes, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents like radiation and certain chemotherapeutic drugs. By inhibiting a key DNA repair pathway, this compound can sensitize cancer cells to treatments that induce DNA double-strand breaks, potentially allowing for lower, less toxic doses of these therapies.
Q5: What is the difference between this compound and this compound-pyrazine?
A5: this compound is known to be unstable and can undergo autocyclization and oxidation to form this compound-pyrazine. While this compound-pyrazine also inhibits NHEJ, it may be less specific in its action within cells. It is important for researchers to be aware of the form of this compound they are using, as this can impact experimental outcomes.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| T47D | Breast Cancer | 8.5 |
| HT1080 | Fibrosarcoma | 10 |
| A549 | Lung Cancer | 34 |
| HeLa | Cervical Cancer | 34 - 44 |
| MCF7 | Breast Cancer | 40 |
| Nalm6 | B-cell Precursor Leukemia | 50 |
| A2780 | Ovarian Cancer | 120 |
| CEM | T-cell Leukemia | Not specified |
| Molt4 | T-cell Leukemia | Not specified |
Data compiled from multiple sources.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability following this compound treatment using a colorimetric MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% by trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 10, 50, 100, 250 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or 690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Colony Formation Assay for Cell Proliferation
This protocol describes a method to assess the long-term proliferative capacity of cells after treatment with this compound.
Principle: The colony formation assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a sensitive assay to determine the effects of cytotoxic agents on cell survival and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates with complete medium.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Include a vehicle control.
-
-
Colony Growth:
-
After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Colony Staining:
-
When colonies are visible to the naked eye (typically >50 cells), wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
Validating SCR7-Mediated NHEJ Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway by SCR7. This document outlines key experimental approaches, compares this compound to alternative inhibitors, and provides detailed protocols and pathway diagrams to support experimental design and data interpretation.
Introduction to NHEJ Inhibition and this compound
The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. While essential for maintaining genomic integrity, its error-prone nature can be detrimental in certain contexts, and its activity can counteract the efficiency of precise gene editing techniques like CRISPR-Cas9-mediated homology-directed repair (HDR).
This compound is a small molecule inhibitor reported to block NHEJ by targeting DNA Ligase IV, a crucial enzyme that catalyzes the final ligation step of the canonical NHEJ pathway.[1][2] By inhibiting DNA Ligase IV, this compound is used to sensitize cancer cells to DNA-damaging agents and to enhance the efficiency of HDR in gene editing applications by suppressing the competing NHEJ pathway.[1][3] However, the specificity and potency of this compound have been subjects of debate, with some studies suggesting off-target effects on other DNA ligases.[4] This guide provides a framework for rigorously validating its inhibitory effects and compares its performance with alternative NHEJ inhibitors that target the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).
Comparative Analysis of NHEJ Inhibitors
A critical aspect of validating this compound is comparing its efficacy and specificity to other well-characterized NHEJ inhibitors. This section provides a quantitative comparison of this compound with two prominent DNA-PKcs inhibitors, NU7441 and M3814 (Peposertib).
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50 | Key Cellular Effects |
| This compound | DNA Ligase IV | Interferes with the DNA binding domain of DNA Ligase IV, preventing the final ligation step of NHEJ. | ~40 µM (MCF7), ~34 µM (A549), ~44 µM (HeLa) for cell proliferation. Inhibition of multimers at ≥200 µM in vitro. | Accumulation of DSBs, activation of apoptosis, up to 19-fold increase in HDR efficiency. |
| NU7441 | DNA-PKcs | Potent and selective ATP-competitive inhibitor of DNA-PKcs kinase activity. | 14 nM (cell-free assay). | Sensitizes cancer cells to chemo- and radiotherapy, increases persistence of γH2AX foci. |
| M3814 (Peposertib) | DNA-PKcs | Potent and selective ATP-competitive inhibitor of DNA-PKcs kinase activity. | 0.6 nM (cell-free, 10 µM ATP), ~50 nM (in-cell kinase assay). | Potentiates radiotherapy, leading to tumor regression in mouse models. |
Methods for Validating NHEJ Inhibition
Several robust methods can be employed to validate the inhibition of NHEJ by this compound and to compare its activity with other inhibitors. These methods can be broadly categorized into in vitro biochemical assays, cell-based functional assays, and indirect cellular marker assays.
In Vitro DNA Ligation Assay
This assay directly measures the ability of an inhibitor to block the ligation of DNA substrates by purified enzymes or in cell extracts.
Experimental Protocol:
-
Substrate Preparation: Prepare a linearized plasmid DNA or synthetic DNA oligonucleotides with compatible or non-compatible ends. Radiolabel or fluorescently tag the DNA for detection.
-
Reaction Setup: In a reaction buffer containing ATP and MgCl2, incubate the DNA substrate with purified human DNA Ligase IV/XRCC4 complex or a nuclear cell extract.
-
Inhibitor Treatment: Add varying concentrations of this compound or other inhibitors to the reaction mixtures. Include a DMSO vehicle control.
-
Incubation: Incubate the reactions at 25-37°C for 1-2 hours to allow for ligation.
-
Analysis: Stop the reaction and analyze the ligation products (e.g., dimers, multimers) by agarose or polyacrylamide gel electrophoresis.
-
Quantification: Quantify the reduction in ligation products in the inhibitor-treated samples compared to the control to determine the inhibitory activity.
Cell-Based NHEJ Reporter Assay
These assays utilize engineered cell lines that express a reporter gene (e.g., GFP) only upon successful NHEJ-mediated repair of a targeted DSB.
Experimental Protocol:
-
Cell Culture: Culture an NHEJ reporter cell line (e.g., containing a GFP cassette disrupted by a recognition site for a rare-cutting endonuclease like I-SceI).
-
DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs within the reporter cassette.
-
Inhibitor Treatment: Simultaneously treat the cells with various concentrations of this compound or alternative inhibitors.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and reporter gene expression.
-
Flow Cytometry Analysis: Harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells indicates inhibition of NHEJ.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. Inhibition of NHEJ leads to the persistence of these breaks and, consequently, a sustained γ-H2AX signal.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence or absence of this compound or other NHEJ inhibitors.
-
Time Course: Fix the cells at various time points post-treatment (e.g., 1, 4, 24 hours) to monitor the kinetics of DSB repair.
-
Immunostaining: Permeabilize the cells and stain with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus. A sustained high level of foci in inhibitor-treated cells compared to the control indicates impaired DSB repair.
Visualizing Pathways and Workflows
To aid in the conceptual understanding of the validation methods, the following diagrams illustrate the NHEJ pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | NHEJ inhibitor, DNA ligase IV inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NHEJ Inhibitors: SCR7 vs. NU7441
In the landscape of molecular biology and cancer research, the inhibition of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), presents a promising therapeutic strategy. By blocking this repair pathway, cancer cells become more susceptible to DNA-damaging agents like chemotherapy and radiation. This guide provides a detailed comparison of two widely studied NHEJ inhibitors: SCR7 and NU7441, offering insights into their mechanisms, efficacy, and experimental applications for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Different Key Players in NHEJ
While both this compound and NU7441 inhibit the NHEJ pathway, they do so by targeting different key enzymes.
This compound is reported to be an inhibitor of DNA Ligase IV , the enzyme responsible for the final ligation step of the NHEJ pathway.[1][2] By targeting the DNA binding domain of DNA Ligase IV, this compound prevents the sealing of broken DNA ends.[3] It is important to note that this compound is an unstable compound and can undergo autocyclization and oxidation.[4] Its cyclized and oxidized forms, this compound pyrazine, also exhibit inhibitory activity against NHEJ, although there are some reports of lower specificity for DNA Ligase IV. Some studies have also questioned the potency and selectivity of this compound for DNA Ligase IV.
NU7441 , on the other hand, is a potent and selective inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) . DNA-PKcs is a critical kinase that is activated by DNA ends and plays a central role in the initial stages of NHEJ by phosphorylating downstream targets to facilitate repair. NU7441 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of DNA-PKcs.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NU7441, including their inhibitory concentrations and effects on various cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (Cell-free assay) | Cellular IC50 | Reference(s) |
| This compound | DNA Ligase IV | Not consistently reported | Varies by cell line (e.g., 8.5 µM - 120 µM) | |
| NU7441 | DNA-PKcs | 14 nM | 0.17 - 0.3 µM | |
| mTOR | 1.7 µM | - | ||
| PI3K | 5 µM | 7 µM |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Effect | Concentration | Reference(s) |
| This compound | MCF7, A549, HeLa, etc. | Inhibition of cell proliferation | IC50: 8.5 - 120 µM | |
| A549, MelJuSo | Increased HDR efficiency | 0.01 - 1 µM | ||
| NU7441 | SW620, LoVo | Sensitization to radiation and doxorubicin | 0.5 - 1.0 µM | |
| MDA-MB-231 | Sensitization to radiation (4- to 12-fold) and doxorubicin (3- to 13-fold) | Not specified | ||
| Various | Increased persistence of γH2AX foci | 0.5 - 1 µM |
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical animal models.
-
This compound : Treatment with this compound (10 mg/kg, i.m.) has been shown to significantly reduce tumor growth in a breast adenocarcinoma model and increase lifespan. It has also been shown to potentiate the effects of γ-radiation in mice tumor models.
-
NU7441 : Intraperitoneal administration of NU7441 (10 mg/kg) was non-toxic and increased etoposide-induced tumor growth delay 2-fold in mice with SW620 xenografts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize NHEJ inhibitors.
In Vitro NHEJ Assay
This assay directly measures the ability of a compound to inhibit the joining of DNA ends in a cell-free system.
-
Objective: To determine the direct inhibitory effect of a compound on the NHEJ machinery.
-
Methodology:
-
Prepare nuclear extracts from a suitable cell line (e.g., HeLa).
-
Linearize a plasmid DNA with a restriction enzyme to generate DNA with defined ends (e.g., blunt or cohesive).
-
Incubate the linearized plasmid with the nuclear extract in the presence of various concentrations of the inhibitor (e.g., this compound or NU7441) and ATP.
-
The reaction products (monomers, dimers, and higher-order multimers) are then resolved by agarose gel electrophoresis.
-
Inhibition of NHEJ is observed as a decrease in the formation of multimers.
-
Cellular NHEJ Reporter Assay
This cell-based assay quantifies the efficiency of NHEJ in living cells.
-
Objective: To measure the inhibition of NHEJ within a cellular context.
-
Methodology:
-
Utilize a reporter plasmid system, such as EJ5-GFP, which contains a GFP gene disrupted by a recognition site for a rare-cutting endonuclease (e.g., I-SceI).
-
Co-transfect cells (e.g., HEK293T) with the NHEJ reporter plasmid and an expression plasmid for the I-SceI endonuclease.
-
Treat the transfected cells with the NHEJ inhibitor.
-
A successful NHEJ event will repair the break in the GFP gene, leading to GFP expression.
-
The percentage of GFP-positive cells is quantified by flow cytometry. A decrease in GFP-positive cells in the presence of the inhibitor indicates NHEJ inhibition.
-
References
Enhancing Precision Genome Editing: A Comparative Guide to SCR7 and Other Small Molecules for Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 and other programmable nucleases has revolutionized the field of genome editing. The precise insertion or modification of genetic material relies on the cellular DNA repair pathway known as Homology-Directed Repair (HDR). However, HDR is often inefficient as it competes with the more dominant and error-prone Non-Homologous End Joining (NHEJ) pathway.[1][2] To bias the repair outcome towards the desired precise editing, researchers have increasingly turned to small molecules that can modulate these DNA repair pathways.
This guide provides a comprehensive comparison of SCR7, a widely known DNA Ligase IV inhibitor, with other small molecules that have been identified to enhance HDR efficiency. We present quantitative data from various studies, detail experimental protocols for assessing HDR enhancement, and provide visual diagrams of the underlying biological pathways and experimental workflows.
The Central Challenge: NHEJ vs. HDR
Upon the creation of a double-strand break (DSB) by a nuclease like Cas9, the cell primarily employs two repair mechanisms:
-
Non-Homologous End Joining (NHEJ): This is the predominant and faster repair pathway.[3] It directly ligates the broken DNA ends, often resulting in small, random insertions or deletions (indels). While useful for gene knockouts, this pathway is a major obstacle for precise gene editing.
-
Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to accurately repair the break.[4] By supplying an exogenous donor template containing the desired genetic modification, researchers can leverage HDR for precise knock-ins, point mutation corrections, and gene insertions. The efficiency of HDR is generally low and is largely restricted to the S and G2 phases of the cell cycle.[5]
The goal of many genome editing strategies is to suppress NHEJ and/or enhance HDR. Small molecules offer a reversible and straightforward approach to transiently shift the balance in favor of HDR.
This compound: The Pioneer and the Controversy
This compound was one of the first small molecules identified to enhance HDR by inhibiting a key component of the NHEJ pathway.
Mechanism of Action: this compound is reported to be an inhibitor of DNA Ligase IV, the enzyme responsible for the final ligation step in the canonical NHEJ pathway. By blocking this step, this compound is thought to divert the repair of double-strand breaks towards the HDR pathway. It is important to note that this compound is unstable and can spontaneously cyclize into a more stable form, this compound pyrazine, which also exhibits inhibitory activity against NHEJ.
Performance and Caveats: Numerous studies have reported that this compound can increase HDR efficiency, with reported enhancements ranging from 1.8 to 19-fold in various cell lines and in mouse embryos. However, the efficacy of this compound has been a subject of debate, with some studies showing moderate or no significant improvement in HDR rates. Furthermore, some research suggests that this compound and its derivatives may not be potent or selective inhibitors of human DNA Ligase IV, exhibiting activity against other DNA ligases as well.
A Comparative Look at Other Small Molecules
Several other small molecules have been identified that can enhance HDR through different mechanisms. These can be broadly categorized into NHEJ inhibitors and HDR enhancers.
NHEJ Inhibitors
These molecules, like this compound, aim to increase the relative frequency of HDR by blocking the competing NHEJ pathway.
-
NU7441 (and other DNA-PKcs inhibitors): NU7441 is a potent inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial component of the NHEJ pathway. By inhibiting DNA-PKcs, NU7441 has been shown to reduce NHEJ and increase HDR efficiency, in some cases by up to 4-fold in HEK293T cells and over 10-fold in zebrafish. Other DNA-PKcs inhibitors like KU-0060648 and NU7026 have also demonstrated HDR-enhancing effects. A recent study on the DNA-PKcs inhibitor AZD7648 showed remarkably high HDR efficiency, but also revealed the potential for large, unintended deletions that are missed by standard short-read sequencing, highlighting the importance of thorough validation.
-
L-189: This molecule also functions as an NHEJ inhibitor and has been shown to increase the efficiency of precise gene editing.
HDR Enhancers
These molecules work by directly stimulating components of the HDR pathway.
-
RS-1: This compound is a RAD51 stimulatory compound. RAD51 is a key protein in the HDR pathway, responsible for strand invasion and homologous pairing. By enhancing RAD51 activity, RS-1 has been reported to increase HDR rates up to 6-fold in HEK293A cells.
-
L755507: Identified through a chemical screen, L755507 is a β3-adrenergic receptor agonist. It has been shown to increase HDR efficiency by approximately 2-fold in various cell types, including human pluripotent stem cells.
-
Brefeldin A: This fungal metabolite, which inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, was also identified in a screen for HDR-enhancing molecules and can increase insertion efficiency by 2-fold.
Quantitative Comparison of HDR-Enhancing Small Molecules
The following table summarizes the quantitative data on the performance of this compound and its alternatives from various studies. It is important to note that the experimental conditions (e.g., cell type, target locus, delivery method) vary between studies, which can significantly impact the observed HDR efficiencies.
| Small Molecule | Target/Mechanism of Action | Cell Type(s) | Fold Increase in HDR Efficiency | Reference(s) |
| This compound | DNA Ligase IV inhibitor (NHEJ inhibition) | Various (HEK293, MCF-7, HCT-116, mouse embryos) | 1.8 to 19-fold | |
| NU7441 | DNA-PKcs inhibitor (NHEJ inhibition) | HEK293T, hiPSC, zebrafish | 2 to >10-fold | |
| RS-1 | RAD51 agonist (HDR enhancement) | HEK293A, rabbit and zebrafish embryos | 2.4 to 6-fold | |
| L755507 | β3-adrenergic receptor agonist (HDR enhancement) | hPSCs, HUVEC, K562, HeLa | ~2-fold | |
| Brefeldin A | Inhibits ER to Golgi transport (HDR enhancement) | Porcine Fetal Fibroblasts | ~1.87-fold | |
| Nocodazole | Microtubule polymerization inhibitor (Cell cycle synchronization at G2/M) | HEK293T, iPSCs | 3 to 6-fold |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: DNA Double-Strand Break Repair Pathways and Small Molecule Targets.
Caption: General Experimental Workflow for Testing HDR-Enhancing Small Molecules.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature for assessing the efficacy of HDR-enhancing small molecules.
Protocol 1: General Assay for HDR Efficiency Measurement using a Fluorescent Reporter
This protocol is based on the common use of reporter systems (e.g., correcting a mutated GFP) to quantify HDR events by flow cytometry.
1. Cell Line Preparation:
- Establish a stable cell line containing a mutated, non-functional fluorescent reporter gene (e.g., eGFP with a frameshift mutation). This can be achieved by lentiviral transduction or plasmid transfection followed by selection.
2. Reagent Preparation:
- CRISPR-Cas9: Prepare either a plasmid expressing Cas9 and the specific gRNA targeting the mutation in the reporter gene or prepare Cas9 ribonucleoprotein (RNP) complexes by incubating recombinant Cas9 protein with synthetic gRNA.
- Donor Template: Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor containing the correct sequence to repair the reporter gene, flanked by homology arms.
- Small Molecules: Prepare stock solutions of the small molecules to be tested (e.g., 10 mM this compound in DMSO) and the vehicle control (e.g., DMSO).
3. Transfection and Treatment:
- Seed the reporter cell line in appropriate culture plates.
- Transfect the cells with the Cas9/gRNA and the donor template using a suitable method (e.g., electroporation, lipofection).
- Immediately following transfection, replace the medium with fresh medium containing the small molecule at the desired final concentration (e.g., 1-10 µM this compound) or the vehicle control.
4. Analysis:
- Incubate the cells for 48-72 hours to allow for gene editing and reporter protein expression.
- Harvest the cells and analyze the percentage of fluorescent cells (e.g., GFP-positive) using a flow cytometer.
- The fold-increase in HDR efficiency is calculated by dividing the percentage of fluorescent cells in the small molecule-treated group by the percentage in the control group.
5. Validation (Optional but Recommended):
- Sort the fluorescent cells and extract genomic DNA.
- Use Sanger sequencing or Next-Generation Sequencing (NGS) of the target locus to confirm the precise repair of the reporter gene.
Protocol 2: Assessing HDR Enhancement at an Endogenous Locus
This protocol is for measuring the integration of a specific sequence at a native gene locus.
1. Reagent Preparation:
- CRISPR-Cas9: Prepare Cas9 and gRNA targeting the desired endogenous locus.
- Donor Template: Design a donor template (ssODN or plasmid) containing the sequence to be inserted (e.g., a restriction site, a small tag) flanked by homology arms corresponding to the sequences upstream and downstream of the Cas9 cut site.
- Small Molecules: Prepare stock solutions as described in Protocol 1.
2. Transfection and Treatment:
- Transfect the target cells with Cas9/gRNA and the donor template.
- Treat the cells with the small molecule or vehicle control as described in Protocol 1.
3. Analysis:
- Incubate the cells for 48-72 hours.
- Harvest the cells and extract genomic DNA.
- Amplify the target locus by PCR using primers flanking the integration site.
- Quantify HDR efficiency using one of the following methods:
- Restriction Fragment Length Polymorphism (RFLP) analysis: If a restriction site was inserted, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.
- Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to determine the frequency of precise integration versus indels.
- Droplet Digital PCR (ddPCR): Design probes specific to the HDR allele and the wild-type allele to precisely quantify the number of edited alleles.
Conclusion
The use of small molecules to enhance HDR represents a significant advancement in making precision genome editing more efficient and reliable. While this compound paved the way, a growing arsenal of compounds targeting different nodes in the DNA repair network provides researchers with more options. NHEJ inhibitors like NU7441 and HDR enhancers like RS-1 have shown robust effects, often with greater consistency than this compound.
However, the choice of the optimal small molecule is context-dependent and can be influenced by the cell type, the target locus, and the specific experimental goals. As demonstrated by recent findings, it is also crucial to employ comprehensive analytical methods to ensure that the observed increase in HDR is not accompanied by unintended, large-scale genomic alterations. The continued exploration and characterization of these compounds will be vital for advancing the therapeutic applications of genome editing.
References
- 1. beckman.it [beckman.it]
- 2. idtdna.com [idtdna.com]
- 3. invivobiosystems.com [invivobiosystems.com]
- 4. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]
- 5. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis [bmbreports.org]
Assessing the Specificity of SCR7 as a Ligase IV Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule SCR7 has garnered significant attention as a tool to modulate DNA repair, primarily through its reported inhibition of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway. This guide provides a comprehensive comparison of this compound and its alternatives, presenting experimental data to critically evaluate its specificity and performance.
The Controversy Surrounding this compound's Specificity
Initially lauded as a specific inhibitor of Ligase IV, subsequent research has presented compelling evidence challenging this claim. A pivotal study by Greco et al. (2016) demonstrated that this compound and its various synthesized forms are, in fact, more potent inhibitors of DNA Ligase I and DNA Ligase III than of Ligase IV[1][2][3][4]. This finding is crucial for researchers relying on this compound as a specific tool to probe the NHEJ pathway.
The various preparations and derivatives of this compound, including this compound-G, this compound-X, and this compound-R, have shown similar activity profiles, exhibiting greater inhibition of Ligases I and III[1]. Furthermore, some studies have indicated that this compound can autocyclize into a more stable form, this compound pyrazine, which also demonstrates inhibitory activity but with questions regarding its selectivity.
Quantitative Comparison of Ligase Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activities of this compound and its alternatives against human DNA ligases.
| Inhibitor | Target Ligase(s) | IC50 (µM) | Key Findings |
| This compound (and its derivatives) | DNA Ligase I, III > IV | Not consistently reported for Ligase IV due to lower potency. ~50% inhibition of Ligase I at 300 µM. | Contrary to initial reports, this compound is a more potent inhibitor of Ligase I and III than Ligase IV. |
| L189 | DNA Ligase I, III, and IV | Ligase I: 5 µM, Ligase III: 9 µM, Ligase IV: 5 µM | A pan-ligase inhibitor with comparable inhibitory activity against Ligases I and IV. |
| SCR130 | DNA Ligase IV | Reported to have 20-fold higher efficacy than this compound in inducing cytotoxicity. | A derivative of this compound designed for increased specificity and potency towards Ligase IV. |
Signaling Pathway and Experimental Workflow
To understand the context of Ligase IV inhibition, it is essential to visualize the NHEJ pathway and the experimental workflows used to assess inhibitor specificity.
Figure 1: Simplified Non-Homologous End Joining (NHEJ) Pathway.
Figure 2: General workflow for assessing ligase inhibitor specificity.
Experimental Protocols
In Vitro DNA Ligation Assay
This assay directly measures the enzymatic activity of purified DNA ligases in the presence of an inhibitor.
-
Reaction Mixture: A typical reaction includes a buffered solution containing ATP, MgCl2, DTT, a defined amount of purified human DNA ligase (e.g., Ligase I, III, or IV/XRCC4 complex), and a labeled DNA substrate (e.g., a fluorescently or radioactively labeled oligonucleotide with a single-strand nick or a linearized plasmid with cohesive or blunt ends).
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at varying concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at a temperature optimal for the ligase, typically between 16°C and 37°C, for a set period.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide or agarose gel electrophoresis. The extent of ligation (i.e., the formation of larger DNA products) is quantified by detecting the labeled DNA (e.g., using a phosphorimager or fluorescence scanner).
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based V(D)J Recombination Assay
This assay assesses the activity of the NHEJ pathway within a cellular context, which is dependent on Ligase IV.
-
Cell Lines: A reporter cell line is used that contains a plasmid with recombination signal sequences (RSSs) flanking a transcriptional terminator. Recombination of these sequences, which is dependent on the NHEJ machinery, leads to the expression of a reporter gene (e.g., GFP).
-
Transfection and Treatment: The cells are transfected with a vector expressing the RAG1 and RAG2 recombinases to initiate V(D)J recombination. Concurrently, the cells are treated with the inhibitor at various concentrations.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), the percentage of reporter-positive cells is quantified by flow cytometry.
-
Evaluation of Inhibition: A reduction in the percentage of reporter-positive cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway. This assay is particularly useful for assessing Ligase IV-specific inhibition in a physiological context.
Alternatives to this compound
Given the questions surrounding this compound's specificity, researchers should consider alternatives for inhibiting Ligase IV or the NHEJ pathway.
-
L189: As a pan-ligase inhibitor, L189 can be used to study the broader effects of inhibiting DNA ligation. However, it is not suitable for dissecting the specific role of Ligase IV.
-
SCR130: This derivative of this compound is reported to have improved specificity and potency for Ligase IV, making it a promising candidate for future studies. However, further independent validation is needed.
-
Genetic Approaches: Using cell lines with genetic knockouts or knockdowns (e.g., shRNA, CRISPR/Cas9) of LIG4 remains the gold standard for studying the specific functions of Ligase IV.
Conclusion and Recommendations
The available evidence strongly suggests that this compound is not a specific inhibitor of DNA Ligase IV and exhibits greater activity against DNA Ligases I and III. Researchers using this compound should be aware of these off-target effects and interpret their results with caution. For studies requiring specific inhibition of Ligase IV, the use of genetic tools or the further validated use of more specific inhibitors like SCR130 is recommended. When using any small molecule inhibitor, it is crucial to perform rigorous control experiments, including the use of multiple cell lines and orthogonal assays, to validate the observed phenotypes.
References
- 1. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Analysis of the NHEJ Pathway Following SCR7 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Western blot analysis of key Non-Homologous End Joining (NHEJ) pathway proteins after treatment with SCR7, a known inhibitor of DNA Ligase IV. While this compound is established as a specific inhibitor of the NHEJ pathway, leading to an accumulation of DNA double-strand breaks (DSBs), a comprehensive quantitative analysis of its direct impact on the expression levels of core NHEJ proteins is not extensively documented in publicly available literature.[1][2] This guide, therefore, presents a framework for such an analysis, including detailed experimental protocols and hypothetical data representation to guide researchers in their experimental design and interpretation.
Impact of this compound on NHEJ Pathway Protein Expression: A-Data Summary
| Target Protein | Molecular Weight (kDa) | Control (Vehicle) Relative Density | This compound Treated Relative Density | Fold Change (this compound/Control) | p-value |
| DNA-PKcs | ~460 | 1.00 ± 0.08 | 0.98 ± 0.10 | 0.98 | >0.05 |
| Ku70 | ~70 | 1.00 ± 0.05 | 1.02 ± 0.07 | 1.02 | >0.05 |
| Ku80 | ~86 | 1.00 ± 0.06 | 0.99 ± 0.09 | 0.99 | >0.05 |
| XRCC4 | ~38 | 1.00 ± 0.04 | 1.01 ± 0.06 | 1.01 | >0.05 |
| DNA Ligase IV | ~104 | 1.00 ± 0.09 | 0.97 ± 0.11 | 0.97 | >0.05 |
| γH2AX (Ser139) | ~15 | 1.00 ± 0.12 | 3.50 ± 0.45 | 3.50 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration used. The inclusion of γH2AX serves as a positive control for this compound activity, as an increase in its phosphorylation is an indicator of DNA double-strand breaks.
The Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition
The NHEJ pathway is a major DNA repair mechanism for double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). This complex helps to process the DNA ends and ultimately recruits the XRCC4-DNA Ligase IV complex to ligate the broken ends.[3][4][5] this compound specifically inhibits the final ligation step by interfering with the DNA binding activity of DNA Ligase IV.
Experimental Workflow for Western Blot Analysis
A standardized workflow is crucial for obtaining reliable and reproducible Western blot data. The following diagram outlines the key steps from sample preparation to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis for each of the key NHEJ pathway proteins.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, A549, or other cancer cell lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (typically 10-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
Sample Preparation for SDS-PAGE
-
Laemmli Buffer: To a calculated volume of each normalized lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifugation: Briefly centrifuge the samples to collect the condensate.
SDS-PAGE
-
Gel Preparation: Prepare a polyacrylamide gel with a percentage appropriate for the target protein's molecular weight (see table above). For a broad range of proteins, a 4-15% gradient gel is suitable. Due to the large size of DNA-PKcs, a lower percentage gel (e.g., 6%) is recommended for its optimal resolution.
-
Loading: Load equal amounts of protein (typically 20-40 µg) into each well of the gel. Include a pre-stained protein ladder to monitor migration.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it in methanol for 30 seconds, followed by a brief rinse in transfer buffer.
-
Transfer Setup: Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's protocol. For large proteins like DNA-PKcs, an overnight wet transfer at a low voltage (e.g., 30V) at 4°C is recommended for efficient transfer.
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency. Destain with TBST.
Blocking and Antibody Incubation
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for each antibody should be optimized, but starting points are provided below:
-
Anti-DNA-PKcs: 1:1000 dilution.
-
Anti-Ku70: 1:1000 dilution.
-
Anti-Ku80: 1:1000 dilution.
-
Anti-XRCC4: 1:1000 dilution.
-
Anti-DNA Ligase IV: 1:1000 dilution.
-
Anti-γH2AX (Ser139): 1:1000 dilution.
-
Anti-GAPDH or β-actin (Loading Control): 1:5000 - 1:10,000 dilution.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescence: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization and Analysis: Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane. Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test) to determine the significance of any observed changes.
By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively investigate the impact of this compound on the key proteins of the NHEJ pathway.
References
A Comparative Guide to Cell-Based Assays for Confirming SCR7 Activity
For Researchers, Scientists, and Drug Development Professionals
SCR7, a small molecule inhibitor of DNA Ligase IV, has garnered significant attention for its role in modulating DNA repair pathways. Its ability to block the non-homologous end-joining (NHEJ) pathway has made it a valuable tool in cancer research and a potential enhancer of CRISPR-Cas9-mediated homology-directed repair (HDR). This guide provides an objective comparison of key cell-based assays used to validate the activity of this compound and its alternatives, supported by experimental data and detailed protocols.
Executive Summary
This guide details three primary categories of cell-based assays to confirm and quantify the activity of this compound:
-
Cytotoxicity Assays: To determine the effective dose and toxicity profile of this compound in various cell lines.
-
NHEJ Inhibition Assays: To directly measure the inhibition of the non-homologous end-joining pathway.
-
DNA Damage Response and Repair Assays: To visualize and quantify the cellular response to DNA damage in the presence of this compound.
A comparison with other known inhibitors of DNA repair, such as NU7441 (a DNA-PK inhibitor) and L189 (a pan-DNA ligase inhibitor), is included to provide a broader context for evaluating this compound's efficacy and specificity.
Data Presentation
Table 1: Cytotoxicity of this compound and Alternatives (IC50 Values in µM)
| Compound | MCF7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | T47D (Breast Cancer) | A2780 (Ovarian Cancer) | HT1080 (Fibrosarcoma) | Nalm6 (Leukemia) |
| This compound | 40[1] | 34[1] | 44[1] | 8.5[1] | 120[1] | 10 | 50 |
| L189 | Cytotoxic effects observed, but specific IC50 values vary across studies. | Not widely reported. | Reduces viability in combination with TMZ. | Not widely reported. | Not widely reported. | Not widely reported. | Not widely reported. |
| NU7441 | Potentiates doxorubicin toxicity. | Sensitizes to radiation. | Not widely reported. | Not widely reported. | Not widely reported. | Not widely reported. | Not widely reported. |
Table 2: Comparison of Inhibitor Activity in NHEJ and HDR Assays
| Compound | Assay Type | Cell Line | Effect on NHEJ | Effect on HDR | Reference |
| This compound | CRISPR/Cas9 Reporter | 293/TLR | Slight Reduction | ~2-fold increase | |
| NU7441 | CRISPR/Cas9 Reporter | 293/TLR | ~40% decrease | ~2 to 3-fold increase | |
| L189 | Not directly compared with this compound in the same reporter assay in the reviewed literature. |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (or alternative inhibitor) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Plasmid-Based NHEJ Reporter Assay (e.g., pEJ-SC_NHEJ)
This assay utilizes a reporter plasmid that expresses a fluorescent protein (e.g., GFP) only after successful NHEJ-mediated repair of a plasmid-borne double-strand break (DSB).
Materials:
-
Host cell line (e.g., HEK293T)
-
NHEJ reporter plasmid (e.g., pEJ-SC_NHEJ)
-
I-SceI expression plasmid (to induce DSBs)
-
Transfection reagent
-
This compound (or alternative inhibitor)
-
Flow cytometer
Procedure:
-
Co-transfect the host cells with the NHEJ reporter plasmid and the I-SceI expression plasmid.
-
Immediately after transfection, treat the cells with various concentrations of this compound or the alternative inhibitor.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and reporter gene expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of NHEJ.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks (DSBs). The histone H2AX is phosphorylated (to form γH2AX) at the sites of DSBs, forming discrete nuclear foci.
Materials:
-
Cells of interest
-
Glass coverslips in a multi-well plate
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
This compound (or alternative inhibitor)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach overnight.
-
Pre-treat the cells with this compound or the alternative inhibitor for a specified time.
-
Induce DNA damage by treating with a DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells indicates a defect in DSB repair.
Mandatory Visualization
Signaling Pathway of this compound-Mediated NHEJ Inhibition
Caption: this compound inhibits the NHEJ pathway by targeting DNA Ligase IV, leading to the activation of the DNA damage response.
Experimental Workflow for γH2AX Foci Formation Assay
References
SCR7 in the Spotlight: A Comparative Analysis of a DNA Ligase IV Inhibitor's Performance Across Model Systems
For researchers, scientists, and professionals in drug development, the small molecule SCR7 has emerged as a significant tool in both cancer therapy and the burgeoning field of CRISPR-based genome editing. By inhibiting DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway, this compound offers a mechanism to selectively kill cancer cells and enhance the efficiency of precise gene editing. This guide provides a comprehensive literature review of this compound's performance, comparing its efficacy with alternative strategies and presenting supporting experimental data from various model systems.
Mechanism of Action: Tilting the Balance in DNA Repair
Double-strand breaks (DSBs) in DNA are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these breaks: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway.[1][2] NHEJ, which is active throughout the cell cycle, directly ligates broken DNA ends, often introducing small insertions or deletions (indels) in the process. In contrast, HDR is predominantly active in the S and G2 phases of the cell cycle and uses a homologous template to accurately repair the break.
This compound is reported to inhibit the final step of NHEJ by targeting DNA Ligase IV, the enzyme responsible for sealing the phosphodiester backbone.[2][3] By blocking NHEJ, this compound is hypothesized to achieve two primary outcomes:
-
In cancer therapy: Many cancers rely heavily on NHEJ for survival due to their rapid proliferation and accumulation of DNA damage. Inhibiting this pathway can lead to an accumulation of unrepaired DSBs, triggering apoptosis and cell death.[2]
-
In genome editing: In the context of CRISPR-Cas9 technology, which introduces targeted DSBs, inhibiting NHEJ can shift the balance of repair towards the more precise HDR pathway. This is highly desirable for applications requiring the precise insertion of genetic sequences.
However, it is important to note that some studies have raised questions about the selectivity and potency of this compound, suggesting it may also inhibit other DNA ligases, such as Ligase I and III, to a similar or even greater extent than Ligase IV.
Performance in Cancer Cell Lines: A Look at Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell type.
| Cell Line | Cancer Type | This compound IC50 (µM) | Water-Soluble this compound IC50 (µM) | SCR130 IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 44 | 34 | >22-fold more potent than this compound | |
| MCF7 | Breast Cancer | 40 | - | - | |
| A549 | Lung Cancer | 34 | - | - | |
| T47D | Breast Cancer | 8.5 | - | - | |
| A2780 | Ovarian Cancer | 120 | - | - | |
| HT1080 | Fibrosarcoma | 10 | - | - | |
| Nalm6 | Leukemia | 50 | - | - | |
| Reh | Leukemia | - | - | - | |
| CEM | Leukemia | - | - | - | |
| Molt4 | Leukemia | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Derivatives of this compound have been developed to improve its solubility and potency. For instance, a water-soluble formulation of this compound (WS-SCR7) demonstrated comparable cytotoxicity to the parent compound. Another derivative, SCR130, which features a spiro ring, was found to be over 22-fold more cytotoxic than this compound in some cell lines and exhibited greater specificity for Ligase IV.
Enhancing CRISPR-Mediated Homology-Directed Repair
A significant application of this compound is in the enhancement of HDR efficiency during CRISPR-Cas9 genome editing. By suppressing the competing NHEJ pathway, this compound can increase the frequency of precise gene editing events.
Studies have shown that treatment with this compound can increase the efficiency of HDR-mediated gene editing by up to 19-fold in mammalian cell lines and in mice. The combination of this compound with the overexpression of RAD51, a key protein in the HDR pathway, has been shown to further enhance genome editing efficiency. In human cancer cells, this compound treatment increased the targeted insertion efficiency of single-stranded oligodeoxynucleotides (ssODNs) threefold.
However, the effect of this compound on HDR efficiency can be cell-type specific and context-dependent, with some studies reporting no significant improvement in certain model systems.
Comparison with Other NHEJ Inhibitors
This compound is not the only small molecule inhibitor targeting the NHEJ pathway. Other compounds that have been investigated for their ability to enhance HDR include:
-
NU7441 (KU-0060648): An inhibitor of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway.
-
NU7026: Another DNA-PKcs inhibitor.
-
L755507 and Brefeldin A: Small molecules identified in high-throughput chemical screens that have shown positive effects on HDR efficiency, although their precise mechanisms are not fully elucidated.
These inhibitors, like this compound, aim to promote HDR by transiently blocking the NHEJ pathway. The choice of inhibitor may depend on the specific application, cell type, and desired outcome.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
CRISPR-Mediated HDR Efficiency Assay
This workflow is used to quantify the enhancement of HDR by this compound.
-
Cell Transfection: Cells are co-transfected with a plasmid encoding Cas9, a specific guide RNA (gRNA) targeting the gene of interest, and a donor template containing the desired genetic modification flanked by homology arms.
-
This compound Treatment: Immediately after transfection, the cells are treated with a predetermined concentration of this compound (e.g., 1 µM).
-
Genomic DNA Extraction: After 48-72 hours of incubation, genomic DNA is extracted from the cells.
-
PCR Amplification: The targeted genomic locus is amplified by PCR using primers flanking the target site.
-
Analysis of HDR Events: The efficiency of HDR can be assessed by several methods:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces or removes a restriction site, the PCR product can be digested with the corresponding restriction enzyme and analyzed by gel electrophoresis.
-
Sanger Sequencing: The PCR products can be cloned and sequenced to determine the frequency of precise editing events.
-
Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, the PCR amplicons can be subjected to deep sequencing.
-
-
Quantification: The percentage of HDR is calculated as the number of correctly edited alleles divided by the total number of sequenced alleles.
Visualizing the Pathways and Workflows
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
Caption: this compound shifts the balance from error-prone NHEJ to precise HDR in CRISPR-Cas9 editing.
Caption: A typical experimental workflow for evaluating this compound's effect on HDR efficiency.
Conclusion
This compound and its derivatives have demonstrated considerable utility as inhibitors of the NHEJ pathway. In oncology, they represent a promising strategy for targeting cancer cells' reliance on this DNA repair mechanism. In the realm of gene editing, this compound has proven to be a valuable tool for enhancing the frequency of precise, HDR-mediated modifications. While questions regarding its absolute specificity remain, the collective body of research underscores its significant impact on diverse model systems. Future work will likely focus on developing even more potent and specific inhibitors of DNA Ligase IV and further elucidating the cellular contexts in which these inhibitors are most effective. This will undoubtedly pave the way for more effective cancer therapies and more efficient and reliable genome editing technologies.
References
- 1. NHEJ inhibitor this compound and its different forms: Promising CRISPR tools for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
Safety Operating Guide
Navigating the Disposal of SCR7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SCR7, a potent DNA ligase IV inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While specific institutional guidelines should always be consulted, this document provides essential, step-by-step guidance for the safe handling and disposal of this compound and its common analog, this compound pyrazine.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the safety profile of this compound. This compound pyrazine is classified as Acute Toxicity 4 if ingested, warranting careful handling to avoid direct contact and inhalation. The appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound.
Step-by-Step this compound Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of solid this compound waste and solutions containing this compound.
-
Segregation of Waste:
-
Solid this compound waste (e.g., unused compound, contaminated filter paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound (e.g., dissolved in DMSO or ethanol) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure waste containers are made of a material compatible with the solvent used (e.g., glass or polyethylene for DMSO and ethanol solutions).
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Manifesting and Labeling:
-
Accurately label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "this compound pyrazine"), the solvent used (if applicable), and the approximate concentration and volume.
-
Follow your institution's specific procedures for documenting and manifesting hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data for this compound Pyrazine
For easy reference, the following table summarizes key quantitative data for this compound pyrazine.[1]
| Property | Value |
| Molecular Weight | 332.38 g/mol |
| Purity | >98% |
| Form | Solid |
| Solubility in DMSO | 10 mg/mL or up to 100 mM |
| Solubility in Ethanol | up to 20 mM |
| Storage Temperature | Room temperature or -20°C for long term |
Experimental Protocols Cited
The information presented in this guide is based on standard laboratory safety protocols and information derived from safety data sheets and chemical supplier information. No specific experimental protocols for disposal were cited in the provided search results. The disposal procedure is a synthesis of best practices for chemical waste management.
Visualizing the this compound Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling SCR7
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for SCR7, a small molecule inhibitor of DNA Ligase IV. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Immediate Safety Information
This compound and its derivatives, particularly the more stable and commonly used This compound pyrazine , are potent biochemical compounds. The primary known hazard is acute oral toxicity.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Class: Acute Toxicity 4, Oral
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in powder form or in solution. The following table outlines the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities of powder or when generating aerosols. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound and its derivatives. Note that the parental this compound is unstable and can spontaneously cyclize. This compound pyrazine is a more stable, oxidized form.
Preparation of Stock Solutions:
-
This compound and its pyrazine form are soluble in DMSO.[1][2] For example, a 10 mM stock solution of this compound pyrazine can be prepared by dissolving the appropriate mass in DMSO.[1]
-
To aid dissolution, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[2]
-
For in vivo studies, further dilution in vehicles like a mixture of DMSO, PEG300, Tween 80, and saline may be required.[1]
Storage:
| Compound Form | Storage Temperature (Powder) | Storage Temperature (in Solvent) |
| This compound | -20°C | -80°C (up to 6 months), -20°C (up to 1 month) |
| This compound pyrazine | -20°C (for 3 years), 4°C (for 2 years) | -80°C (up to 2 years), -20°C (up to 1 year) |
Disposal Plan
All waste containing this compound or its derivatives must be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, sealed waste container labeled "Chemical Waste: this compound".
-
Liquid Waste: Collect unused solutions and contaminated media in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents.
-
Follow your institution's guidelines for chemical waste pickup and disposal.
-
Do not dispose of this compound waste down the drain or in regular trash.
Quantitative Data Summary
The following tables provide a summary of the physicochemical and biological data for this compound and its derivatives.
Physicochemical Properties
| Property | This compound | This compound pyrazine |
| Molecular Formula | C₁₈H₁₄N₄OS | C₁₈H₁₂N₄OS |
| Molecular Weight | 334.39 g/mol | 332.38 g/mol |
| Appearance | Powder | Faintly yellow to dark yellow powder |
| Solubility | Insoluble in H₂O; ≥16.72 mg/mL in DMSO; ≥2.6 mg/mL in EtOH with ultrasonic | DMSO: 100 mg/mL (300.86 mM; with ultrasonic) |
| CAS Number | 1533426-72-0 | 14892-97-8 |
In Vitro Efficacy (IC₅₀ Values)
The following IC₅₀ values have been reported for this compound (or this compound pyrazine, as many commercial preparations are the pyrazine form) in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF7 | Breast Cancer | 40 |
| A549 | Lung Cancer | 34 |
| HeLa | Cervical Cancer | 44 |
| T47D | Breast Cancer | 8.5 |
| A2780 | Ovarian Cancer | 120 |
| HT1080 | Fibrosarcoma | 10 |
| Nalm6 | B-cell Precursor Leukemia | 50 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols involving this compound.
In Vitro Cell Proliferation Assay (MTT or Trypan Blue Exclusion):
-
Cell Seeding: Plate cancer cells (e.g., MCF7, A549, HeLa) in 24- or 96-well plates at a suitable density.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) for 24 or 48 hours.
-
Analysis:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength to determine cell viability.
-
Trypan Blue Assay: Detach the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Interpretation: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vivo Tumor Model in Mice:
-
Tumor Induction: Induce tumors in mice (e.g., BALB/c) by injecting cancer cells (e.g., breast adenocarcinoma cells).
-
Treatment Regimen: Once tumors are established, administer this compound via an appropriate route (e.g., intraperitoneal or intramuscular injection) at a specified dose (e.g., 10 mg/kg) for a defined period (e.g., six doses).
-
Monitoring: Regularly monitor tumor size, body weight, and overall health of the mice.
-
Endpoint Analysis: At the end of the study, measure the final tumor volume and weight. Survival studies can also be conducted to assess the impact on lifespan.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). By blocking NHEJ, this compound can lead to an accumulation of DSBs in cancer cells, ultimately triggering apoptosis. In the context of CRISPR-Cas9 genome editing, inhibiting NHEJ can enhance the efficiency of the more precise Homology-Directed Repair (HDR) pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
